4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
Description
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Properties
IUPAC Name |
4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-2-12(16-7-1)11-8-10(14-15-11)9-3-5-13-6-4-9/h1-2,7-9,13H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXWIACIUWFZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=NN2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377473 | |
| Record name | 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321848-28-6 | |
| Record name | 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Analysis of Piperidine-Fused Pyrazole Derivatives
Foreword: The Structural Challenge and Therapeutic Promise
Piperidine-fused pyrazole scaffolds represent a privileged class of heterocyclic compounds in modern drug discovery.[1][2] Their unique three-dimensional architecture, combining the conformational flexibility of the piperidine ring with the aromatic, hydrogen-bonding capabilities of the pyrazole moiety, has made them a cornerstone for developing novel therapeutic agents across a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][3][4] However, the very structural complexity that makes these molecules medicinally potent also presents a significant challenge for unambiguous characterization.
This guide serves as a technical deep-dive for researchers, medicinal chemists, and analytical scientists. It moves beyond standard procedures to explain the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Our objective is to provide a framework for not only confirming the identity of these molecules but also for understanding their nuanced structural features, which is paramount for establishing robust Structure-Activity Relationships (SAR) in drug development.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Core Scaffold
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of piperidine-fused pyrazoles in solution. It provides precise information on the covalent framework, connectivity, and stereochemistry of the molecule.
The "Why": Causality in NMR Experimental Design
For this class of compounds, the primary challenges are the correct assignment of signals in two distinct and often crowded chemical environments (the aliphatic piperidine and the aromatic/heteroaromatic pyrazole) and establishing a definitive link between them across the ring fusion.
-
Choice of Solvent: The selection of a deuterated solvent is the first critical decision. While Chloroform-d (CDCl₃) is a common starting point, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior for this scaffold.[5][6] The N-H proton of the pyrazole ring is exchangeable; in CDCl₃, its signal can be broad and difficult to observe, whereas in DMSO-d₆, hydrogen bonding with the solvent sharpens this signal, making it a reliable diagnostic peak, often appearing far downfield (>10 ppm).
-
The Need for 2D NMR: While 1D ¹H and ¹³C spectra provide initial data, they are rarely sufficient for unambiguous assignment due to signal overlap, especially in the piperidine region. Two-dimensional techniques are not a luxury but a necessity.
-
COSY (Correlation Spectroscopy) is essential for tracing proton-proton coupling networks within the piperidine ring system.[6]
-
HSQC (Heteronuclear Single Quantum Coherence) definitively links each proton to its directly attached carbon, providing an unambiguous map of C-H pairs.[6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation) is the key to solving the puzzle. It reveals long-range (2-3 bond) correlations between protons and carbons. This is how one bridges the gap between the two ring systems, for instance, by observing a correlation from a piperidine proton at the fusion point to a pyrazole carbon.[6]
-
Experimental Protocol: ¹H, ¹³C, and 2D NMR Analysis
This protocol is a self-validating system designed for comprehensive structural confirmation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified piperidine-fused pyrazole derivative.
-
Dissolve the sample in 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if precise chemical shift referencing is required, although modern spectrometers can reference to the residual solvent signal.[5]
-
Ensure the solution is clear and free of particulate matter.
-
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum on a spectrometer operating at a minimum of 400 MHz to achieve adequate signal dispersion.[5][8]
-
Acquire a 1D ¹³C{¹H} proton-decoupled spectrum.
-
Acquire a 2D COSY spectrum to establish ¹H-¹H correlations.
-
Acquire a 2D HSQC spectrum (multiplicity-edited, e.g., HSQC-DEPT) to correlate ¹H and ¹³C signals and determine CH, CH₂, and CH₃ multiplicities.
-
Acquire a 2D HMBC spectrum, optimizing the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to observe 2- and 3-bond correlations.
-
-
Data Processing and Validation:
-
Process all spectra using appropriate window functions (e.g., exponential multiplication for 1D, sine-bell for 2D) to enhance signal-to-noise or resolution.
-
Phase and baseline correct all spectra carefully.
-
Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).
-
The system is self-validating: The structure is confirmed only when all observed correlations in the COSY, HSQC, and HMBC spectra are consistent with a single, proposed chemical structure. Any inconsistencies require re-evaluation of the proposed structure.
-
Data Presentation: Characteristic NMR Chemical Shifts
The chemical shifts are highly dependent on the specific substitution pattern, but general ranges can be established.
Table 1: Typical ¹H NMR Chemical Shift (δ, ppm) Ranges in DMSO-d₆
| Proton Assignment | Typical Chemical Shift (ppm) | Notes |
| Pyrazole N-H | > 10.0 | Often a broad singlet, sharpens in DMSO. Disappears on D₂O exchange.[6] |
| Aromatic/Pyrazole C-H | 6.0 - 8.5 | Influenced by substituents on the pyrazole or fused aromatic rings.[3][5] |
| Piperidine N-CH₂ (Axial/Equatorial) | 2.5 - 4.5 | Protons adjacent to the nitrogen are deshielded. Complex splitting patterns are common.[9] |
| Piperidine C-CH₂ (Axial/Equatorial) | 1.5 - 2.5 | Typically complex multiplets. Diastereotopic protons often show distinct signals.[3][9] |
Table 2: Typical ¹³C NMR Chemical Shift (δ, ppm) Ranges in DMSO-d₆
| Carbon Assignment | Typical Chemical Shift (ppm) | Notes |
| Pyrazole C=C / C=N | 110 - 160 | Quaternary carbons at the ring fusion can be identified via HMBC.[5] |
| Pyrazole C-H | 100 - 140 | Correlates with proton signals in the HSQC spectrum.[5] |
| Piperidine N-C H₂ | 40 - 60 | Carbon adjacent to nitrogen.[5] |
| Piperidine C-C H₂ | 20 - 40 | Aliphatic carbons of the piperidine ring.[5] |
Visualization: The HMBC Workflow for Structural Connectivity
The following diagram illustrates how HMBC is used to connect the piperidine and pyrazole fragments, which is the most critical step in confirming the fused scaffold.
Caption: HMBC correlations are key to confirming the piperidine-pyrazole fusion.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - Purity, Identity, and Fragmentation
LC-MS is a complementary technique that provides vital information on the sample's purity, molecular weight, and structural features through fragmentation analysis.
The "Why": Causality in LC-MS Method Development
The goal is to achieve sharp, symmetrical chromatographic peaks for accurate purity assessment and robust ionization for sensitive mass detection.
-
Chromatography Mode: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard choice. A C18 column is typically effective at retaining these moderately polar compounds.
-
Mobile Phase: A gradient elution using water and a polar organic solvent (acetonitrile or methanol) is necessary to elute compounds across a range of polarities. The addition of a small amount of acid (0.1% formic acid) or base (0.1% ammonium hydroxide) to the mobile phase is critical.[10] This serves two purposes: it controls the ionization state of the molecule to produce sharp, consistent peaks, and it facilitates efficient protonation [M+H]⁺ in the electrospray ionization (ESI) source. ESI is the preferred soft ionization technique for these molecules as it minimizes in-source fragmentation and preserves the molecular ion.[8][11]
-
MS/MS for Confirmation: Simply matching the molecular weight is insufficient for structural confirmation. Tandem mass spectrometry (MS/MS or CID - Collision-Induced Dissociation) is required. The protonated molecular ion [M+H]⁺ is isolated and fragmented. The resulting daughter ions create a fragmentation "fingerprint" that is characteristic of the specific isomer and can be used to confirm the connectivity of the scaffold.[12]
Experimental Protocol: LC-MS and MS/MS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Perform a serial dilution to create a working solution of ~1-10 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the LC system.
-
-
LC-MS Data Acquisition:
-
LC System:
-
Column: C18, e.g., 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS System (ESI Positive Mode):
-
Acquire data in full scan mode (e.g., m/z 100-1000) to detect the [M+H]⁺ ion.
-
Set up a data-dependent acquisition (DDA) method to automatically trigger MS/MS fragmentation on the most intense ion(s) detected in the full scan.
-
-
-
Data Analysis and Validation:
-
Examine the chromatogram for peak purity. A single, sharp peak is expected.
-
Extract the mass spectrum for the peak of interest and confirm the observed m/z value corresponds to the calculated mass of the protonated molecule ([M+H]⁺).[3] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within 5 ppm mass accuracy.[8]
-
Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation pattern must be consistent with the structure determined by NMR.
-
Data Presentation: Common Fragmentation Pathways
The fragmentation of piperidine-fused pyrazoles is a composite of the pathways characteristic of each ring system.
Table 3: Common Fragment Ions and Neutral Losses in ESI-MS/MS
| Fragmentation Pathway | Description | Significance |
| α-Cleavage | Cleavage of the C-C bond adjacent to the piperidine nitrogen.[11] | A dominant pathway for piperidines, leading to the formation of a stable iminium ion. The mass of the lost substituent is diagnostic. |
| Ring Fission | Opening of the piperidine ring, leading to various acyclic fragment ions.[11] | Can produce a series of smaller fragments, confirming the piperidine core. |
| Loss of N₂ | Expulsion of a nitrogen molecule from the pyrazole ring.[13] | A characteristic, though not always dominant, fragmentation for pyrazoles. |
| Loss of HCN | Expulsion of hydrogen cyanide from the pyrazole ring.[13] | Another key fragmentation pathway for the pyrazole moiety. |
| Loss of Substituents | Cleavage of bonds to substituents on either ring. | Helps to locate substituents on the scaffold. |
Visualization: Key Fragmentation Pathways
This diagram illustrates the primary fragmentation events that can be expected from a generic protonated piperidine-fused pyrazole.
Caption: Characteristic MS/MS fragmentation of the piperidine and pyrazole rings.
Part 3: Integrated Analysis Workflow
Neither NMR nor LC-MS alone is sufficient for the complete and unambiguous characterization of a novel piperidine-fused pyrazole derivative. They must be used in concert. The following workflow ensures a rigorous and defensible structural assignment.
Caption: A comprehensive workflow integrating LC-MS and NMR for structural validation.
Conclusion
The structural elucidation of piperidine-fused pyrazole derivatives is a meticulous process that relies on the synergistic application of NMR and LC-MS. By understanding the underlying principles and making informed experimental choices—from solvent selection in NMR to mobile phase modifiers in LC-MS—researchers can confidently map the intricate architecture of these vital pharmaceutical scaffolds. The protocols and workflows detailed in this guide provide a robust framework for generating high-quality, defensible analytical data, thereby accelerating the journey from novel compound synthesis to promising drug candidate.
References
-
Dr Sunil K, et al. (2024). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. Indo American Journal of Pharmaceutical Research. [Link]
-
Revanna, C. N., Raghavendra, G. M., & Bhadregowda, D. G. (2016). SYNTHESIS AND CHIRAL SEPARATION OF SOME PYRAZOLE FUSED PIPERIDINES. International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Request PDF. (n.d.). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. ResearchGate. [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.). PMC. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). PMC. [Link]
-
Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][3][5][10]triazin-6-one Derivatives. (n.d.). PMC. [Link]
-
1 H and 13 C NMR correlations between the calculated and experimental data. (n.d.). ResearchGate. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. [Link]
-
The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. (n.d.). ResearchGate. [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
(PDF) 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. [Link]
-
Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. (n.d.). ResearchGate. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. [Link]
-
Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. [Link]
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- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
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- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
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- 13. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) of pyrazole derivatives
Technical Deep Dive: Structure-Activity Relationship (SAR) of Pyrazole Derivatives
Executive Summary: The Pyrazole Privilege
In the high-stakes arena of medicinal chemistry, the pyrazole ring (1,2-diazole) stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its ubiquity in FDA-approved therapeutics (e.g., Celecoxib , Crizotinib , Rimonabant ) is not accidental but a result of its unique physicochemical properties:
-
Electronic Duality: The pyrazole ring possesses both a pyrrole-like nitrogen (H-bond donor) and a pyridine-like nitrogen (H-bond acceptor), allowing it to interact simultaneously with different residues in a receptor's active site (e.g., the hinge region of kinases).
-
Rigid Linker: It serves as a semi-rigid spacer that orients substituents (R1, R3, R4, R5) into precise vectors, minimizing the entropic penalty upon binding.
-
Metabolic Stability: Compared to other five-membered heterocycles like isoxazoles, pyrazoles generally exhibit superior stability against oxidative metabolism.
This guide dissects the SAR of pyrazole derivatives, moving beyond basic observations to the causal mechanisms driving potency and selectivity.[1][2]
The Pyrazole Pharmacophore & Numbering
Understanding the numbering is critical for SAR discussions. The tautomeric equilibrium exists in unsubstituted pyrazoles, but in drug discovery,
-
Position 1 (
): Controls solubility and pharmacokinetic (PK) profile. Often bears aryl or alkyl groups to target hydrophobic pockets or solvent-exposed regions. -
Position 3 & 5: These positions are sterically distinct. In 1,3,5-trisubstituted pyrazoles,
is often twisted out of plane due to steric clash with , while remains coplanar. This conformational bias is a powerful tool for selectivity. -
Position 4: The "electronic tuner." Substituents here affect the pKa of the ring nitrogens and can participate in
-stacking or halogen bonding.
Strategic Synthesis: Accessing the Scaffold
To explore the SAR, one must first control the synthesis. The most common route, the Knorr Pyrazole Synthesis , suffers from regioselectivity issues when using unsymmetrical 1,3-diketones and substituted hydrazines.
Diagram: Regioselective Synthesis Workflow
Caption: Workflow for controlling and validating regiochemistry in pyrazole synthesis.
Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
Objective: Synthesize a library of 1-phenyl-3-(4-fluorophenyl)-5-methyl-1H-pyrazole (Target A) vs. its regioisomer (Target B) to test steric tolerance.
Self-Validating Protocol:
-
Reagents: 1-(4-fluorophenyl)-1,3-butanedione (1.0 eq), Phenylhydrazine (1.1 eq), Ethanol (0.5 M).
-
Reaction: Reflux the mixture in ethanol with a catalytic amount of acetic acid (AcOH) for 4 hours.
-
Mechanistic Insight: In protic solvents like ethanol, the hydrazine attacks the more electrophilic carbonyl (usually the one less hindered or more electron-deficient). However, regioselectivity is rarely 100%.
-
-
Work-up: Evaporate solvent. Dissolve residue in EtOAc, wash with water and brine. Dry over
. -
Purification (Critical Step): Flash column chromatography (Hexane:EtOAc gradient).
-
Validation: The two isomers usually have distinct
values. The 1,5-diaryl isomer (more twisted) is often less polar than the 1,3-diaryl isomer (more planar).
-
-
Structural Confirmation (The "Trust" Step):
-
NOE (Nuclear Overhauser Effect) NMR: Irradiate the
-phenyl protons.-
If you see enhancement of the
-methyl protons Isomer A (1-Ph, 5-Me). -
If you see enhancement of the
-aryl protons Isomer B (1-Ph, 5-Aryl).
-
-
Rejection Criteria: If NOE is ambiguous, do not proceed to biological testing. Crystallize for X-ray diffraction.
-
SAR Landscape: Therapeutic Case Studies
A. Anti-Inflammatory: COX-2 Inhibition (The Celecoxib Model)
The goal is to inhibit Cyclooxygenase-2 (induced in inflammation) while sparing COX-1 (gastric protection).
-
Mechanism: COX-2 has a secondary hydrophobic side pocket (valine substitution) that COX-1 (isoleucine) lacks. Pyrazoles exploit this volume difference.
-
SAR Rules:
-
N1-Substituent: Must be a phenyl ring bearing a sulfonamide (
) or sulfone ( ). This group inserts into the hydrophilic side pocket of COX-2 (Arg120, Glu524). -
C5-Substituent: A bulky lipophilic group (e.g., phenyl) is tolerated in COX-2 but causes steric clash in the smaller COX-1 channel.
-
C3-Substituent: Often a trifluoromethyl (
) or similar group to tune lipophilicity and metabolic stability.
-
Table 1: Representative SAR of 1,5-Diarylpyrazoles for COX-2
| Compound | R1 (N-Position) | R5 (C-Position) | R3 (C-Position) | COX-2 IC50 ( | COX-1 IC50 ( | Selectivity (SI) |
| Celecoxib | 4- | 4-Methylphenyl | 0.04 | 15.0 | >375 | |
| Analog A | 4- | 4-Methylphenyl | >100 | >100 | Inactive | |
| Analog B | 4- | H | 5.2 | 4.8 | ~1 (Non-selective) | |
| Analog C | 4- | 4-Methylphenyl | 0.08 | 8.0 | 100 |
Data Interpretation: Removing the sulfonamide (Analog A) kills activity (anchor point lost). Removing the C5 steric bulk (Analog B) restores COX-1 binding, destroying selectivity.
Diagram: COX-2 Signaling & Inhibition
Caption: Mechanism of action for pyrazole-based COX-2 inhibitors blocking Prostaglandin E2 synthesis.
B. Anti-Cancer: Kinase Inhibition (ATP Competitors)
In kinase inhibitors (e.g., for CDK2, EGFR, Aurora), the pyrazole often acts as the "hinge binder."
-
Hinge Binding: The
nitrogen (pyridine-like) accepts a hydrogen bond from the kinase backbone (e.g., Leu83 in CDK2), while an amino group at C3 or C4 donates a hydrogen bond. -
Gatekeeper Residue: The substituent at C3/C5 determines whether the molecule can bypass the "gatekeeper" residue to access the deep hydrophobic pocket.
-
Solubility (The Tail): A solubilizing tail (e.g., piperazine, morpholine) is often attached to the N1 phenyl ring to interact with solvent-exposed regions and improve oral bioavailability.
Detailed Experimental Protocol: MTT Cell Viability Assay
To validate the biological activity of synthesized pyrazoles, the MTT assay is the industry standard for initial screening.
Self-Validating Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% . -
Treatment: Add pyrazole derivatives dissolved in DMSO.
-
Control 1 (Negative): 0.1% DMSO only (Must show 100% viability).
-
Control 2 (Positive): Doxorubicin or Cisplatin (Must show known IC50).
-
Test: Serial dilutions (0.1
M to 100 M).
-
-
Incubation: 48 hours.
-
MTT Addition: Add 20
L of MTT reagent (5 mg/mL in PBS). Incubate 4h. Live cells reduce yellow MTT to purple formazan. -
Solubilization: Remove media carefully. Add 150
L DMSO to dissolve crystals. -
Measurement: Read absorbance at 570 nm.
-
Data Validation:
-
Calculate Z-factor. If Z' < 0.5, the assay is statistically unreliable (check pipetting error or cell heterogeneity).
-
Plot dose-response curves using non-linear regression (Sigmoidal).
-
Future Perspectives: PROTACs and Hybrids
The future of pyrazole SAR lies in PROTACs (Proteolysis Targeting Chimeras). The pyrazole moiety serves as the "warhead" to bind the target protein, linked via a PEG chain to an E3 ligase ligand. SAR studies now focus on the linker attachment point—usually C4 or the N1-aryl tail—to ensure the linker does not disrupt target binding.
References
-
Review of Pyrazole Synthesis & Activity
-
COX-2 Inhibition Mechanisms
-
Kinase Inhibitor SAR
-
Regioselective Synthesis Protocols
-
Celecoxib Mechanism
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Thiophene Paradox: Navigating the Solubility and Stability of a Privileged Heterocyclic Scaffold
An In-Depth Technical Guide
Preamble: The Double-Edged Sword of the Thiophene Ring
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for the benzene ring have cemented its status as a "privileged scaffold," leading to its incorporation into a wide array of approved pharmaceuticals, from antiplatelet agents like clopidogrel to antipsychotics like olanzapine.[1][2] Thiophene's sulfur atom can enhance drug-receptor interactions through hydrogen bonding and improve metabolic stability compared to a simple phenyl ring.[2]
However, this versatile core presents a significant paradox for drug developers. The very features that make it attractive also introduce profound challenges in solubility and stability.[3] Thiophene-containing compounds are often characterized by high lipophilicity and poor aqueous solubility, complicating formulation and hindering bioavailability.[1][2] More critically, the thiophene ring is susceptible to metabolic and chemical degradation, primarily through oxidation, which can lead to the formation of reactive metabolites responsible for drug-induced toxicities.[4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, characterizing, and mitigating the solubility and stability challenges inherent to thienyl-containing compounds. We will move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to navigate the complexities of developing these promising, yet challenging, molecules.
Section 1: Deconstructing the Core Challenges
A proactive drug development program anticipates liabilities. For thienyl-containing heterocycles, the two primary hurdles are consistently poor solubility and a predisposition to oxidative degradation.
The Solubility Conundrum: Beyond Simple Lipophilicity
Thiophene itself is insoluble in water, a property that is often imparted to its derivatives.[1][2] This poor aqueous solubility can lead to a cascade of development issues, including unreliable results in in vitro assays, low and variable oral bioavailability, and difficulties in creating parenteral formulations.[3][5]
The root cause is the heterocycle's aromatic, nonpolar nature. While often considered a bioisostere of benzene, the sulfur heteroatom introduces a dipole moment, yet the overall molecule remains highly lipophilic.[1] This necessitates a robust strategy for solubility assessment early in the discovery process to avoid costly late-stage failures.[6]
The Achilles' Heel: Metabolic and Chemical Instability
The thiophene ring is a known "structural alert" due to its potential for metabolic bioactivation by cytochrome P450 (CYP450) enzymes.[4] This process can generate highly reactive electrophilic metabolites, namely thiophene S-oxides and thiophene epoxides.[4][7] These reactive species are often implicated in drug-induced hepatotoxicity, as was famously the case with the diuretic tienilic acid, which was withdrawn from the market due to severe immune-mediated hepatitis.[8]
Beyond metabolic concerns, the ring is also susceptible to chemical degradation under various stress conditions, including oxidation, photolysis, and extreme pH, which must be thoroughly investigated to ensure product quality and establish a stable shelf-life.[9][10]
The following diagram illustrates the two primary oxidative pathways—S-oxidation and C2,C3-epoxidation—that constitute the main stability liability for thienyl compounds.
Caption: Primary oxidative degradation pathways of the thiophene ring.
Section 2: A Framework for Characterization and Prediction
To mitigate the risks associated with thienyl compounds, a systematic and phased approach to characterizing their solubility and stability is essential. This involves a progression from rapid, high-throughput screening in early discovery to more definitive, resource-intensive studies in preclinical development.
Assessing Solubility: From Kinetic Screening to Thermodynamic Truth
Solubility is not a single value but a context-dependent property. Understanding the difference between kinetic and thermodynamic solubility is crucial for making informed decisions.[6][11]
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (e.g., DMSO), precipitates in an aqueous medium.[11][12] It is a high-throughput assay ideal for the early stages of drug discovery (lead identification and optimization) to quickly flag problematic compounds.[5][6]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[3] This "gold standard" measurement is determined over a longer incubation period (e.g., 24 hours) and is critical for lead optimization and formulation development.[5][11]
This workflow outlines a logical progression for solubility testing, conserving resources by using high-throughput kinetic assays to filter compounds before committing to lower-throughput thermodynamic measurements.
Caption: Decision workflow for solubility assessment in drug discovery.
This protocol describes the standard shake-flask method for measuring equilibrium solubility, a cornerstone for preclinical development.[13]
Objective: To determine the saturation concentration of a thienyl-containing compound in a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature.[13]
Materials:
-
Test compound (pure, solid form)
-
Solvent of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Analytical-grade organic solvent for stock solution (e.g., DMSO, Methanol)
-
2 mL glass vials with tight-fitting caps
-
Orbital shaker or magnetic stirrer inside a thermostatically controlled incubator (e.g., 25°C or 37°C)
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)
Methodology:
-
Preparation: Add an excess amount of the solid test compound to a glass vial (a sufficient amount to ensure undissolved solid remains at equilibrium).
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the pre-warmed aqueous buffer to the vial.
-
Equilibration: Seal the vial tightly and place it on the orbital shaker in the incubator. Agitate the suspension for a minimum of 24 hours to ensure equilibrium is reached.[5]
-
Phase Separation: After incubation, allow the vial to stand briefly to let larger particles settle. Centrifuge the vial at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution & Analysis: Dilute the supernatant with an appropriate mobile phase or solvent mixture. Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a known concentration stock solution.
-
Validation: Visually inspect the solid pellet after the experiment to confirm that excess solid was present throughout the equilibration period.
Probing Stability: Forced Degradation Studies
Forced degradation, or stress testing, is an indispensable tool for elucidating the intrinsic stability of a drug molecule.[9] By subjecting the compound to harsh conditions (e.g., strong acid, base, oxidation, light, heat), we can rapidly identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[10][14] These methods are critical as they must be able to separate the intact drug from all significant degradants.[9]
| Stress Condition | Reagent / Condition | Typical Duration | Objective |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Up to 72 hours | To assess stability in acidic environments (e.g., stomach). |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Up to 72 hours | To assess stability in basic environments (e.g., intestine). |
| Oxidation | 3% - 30% H₂O₂ | Up to 24 hours | To mimic oxidative stress and identify potential oxidative metabolites (e.g., S-oxides, epoxides).[8][15] |
| Thermal | 60°C - 80°C (in solution or solid state) | 1 - 2 weeks | To evaluate the effect of high temperature during manufacturing or storage. |
| Photostability | ICH-compliant light exposure (Overall illumination ≥ 1.2 million lux hours; UV-A energy ≥ 200 watt hours/m²) | Variable | To determine light sensitivity and packaging requirements.[16][17] |
Note: The goal is to achieve 5-20% degradation; conditions should be adjusted accordingly.[9][18]
Objective: To identify the degradation products of a thienyl-containing compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
Test compound
-
Reagents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide
-
Solvents: Acetonitrile, Methanol, Water (HPLC-grade)
-
pH meter
-
Calibrated oven and photostability chamber
-
HPLC or UPLC system with a PDA or MS detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Stress Sample Preparation:
-
Acidic: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C.
-
Basic: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature.
-
Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal: Place a vial of the stock solution in a 60°C oven.
-
Control: Keep a vial of the stock solution at 4°C, protected from light.
-
-
Time Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.
-
Photostability: Expose both solid drug substance and a solution to light according to ICH Q1B guidelines.[16] A dark control sample should be stored under the same conditions but shielded from light.
-
Analytical Method Development: Develop an HPLC method (e.g., reversed-phase C18 column with a gradient of water and acetonitrile) to analyze the stressed samples. The goal is to achieve baseline separation between the parent peak and all major degradation peaks. A PDA detector is useful for assessing peak purity.
-
Analysis and Reporting: Analyze all samples. Quantify the percentage of degradation and the relative amounts of each degradant. Use LC-MS to obtain mass information for the identification of unknown degradation products.
Section 3: Strategies for Mitigation and Optimization
Once solubility and stability liabilities are identified, a dual-pronged approach involving both medicinal chemistry and formulation science can be employed to create a viable drug candidate.
Medicinal Chemistry Approaches
Structural modifications can profoundly impact the physicochemical properties of a thienyl compound.
-
Improving Solubility:
-
Add Polar Groups: Introducing functional groups capable of hydrogen bonding, such as alcohols (-OH), amines (-NH₂), or methoxy groups (-OCH₃), can significantly increase aqueous solubility.[13]
-
Incorporate Flexible Polar Chains: Attaching flexible chains like polyethylene glycol (PEG) can disrupt crystal packing and enhance water solubility.[13]
-
Introduce Ionizable Centers: For non-ionizable compounds, adding a basic (e.g., amine) or acidic (e.g., carboxylic acid) functional group allows for salt formation, which is often a highly effective strategy for improving both solubility and dissolution rate.[19]
-
-
Enhancing Stability:
-
Steric Hindrance: Placing bulky substituents adjacent to the sulfur atom can sterically shield it from oxidative attack by CYP450 enzymes.[8]
-
Electronic Modification: Introducing electron-withdrawing groups can decrease the electron density of the thiophene ring, making it less susceptible to electrophilic attack and oxidation.
-
Formulation Science and Excipient Selection
When structural modification is not feasible or desirable, formulation strategies provide a powerful path forward.[13]
| Strategy | Mechanism of Action | Best For | Key Considerations |
| Amorphous Solid Dispersions (ASDs) | The drug is molecularly dispersed in a polymer matrix, preventing crystallization and presenting a high-energy amorphous form for dissolution. | Poorly soluble, non-ionizable compounds.[19] | Polymer selection, drug loading, physical stability of the amorphous state. |
| Nanoparticle Systems (e.g., Nanosuspensions, PLGA) | Reduces particle size to the nanometer range, dramatically increasing the surface area-to-volume ratio and thus the dissolution velocity according to the Noyes-Whitney equation.[13][20] | Compounds with a high melting point and poor solubility in both aqueous and organic media. | Physical stability (preventing particle growth), sterilization for parenteral use. |
| Lipid-Based Formulations (e.g., SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine oil-in-water emulsion upon contact with aqueous fluids, facilitating absorption.[20] | Highly lipophilic (high LogP) compounds. | Excipient selection, potential for GI side effects. |
| Use of Stabilizing Excipients | Excipients such as antioxidants (e.g., BHT, ascorbic acid) or chelating agents (e.g., EDTA) can be added to the formulation to prevent oxidative or metal-catalyzed degradation.[21][22][23] | Compounds susceptible to specific degradation pathways (e.g., oxidation). | Excipient-API compatibility must be thoroughly tested. |
| Polymer Encapsulation | Encapsulating the drug within a polymer matrix can protect it from the environment and improve solubilization.[13] | Potent but poorly soluble compounds. | Release kinetics, polymer biocompatibility. |
Conclusion: An Integrated Strategy for Success
The development of thienyl-containing heterocyclic compounds requires a deep appreciation for their inherent physicochemical challenges. The "thiophene paradox"—the balance between desirable biological activity and problematic solubility and stability—cannot be overcome with a siloed approach. Success hinges on an integrated strategy where medicinal chemists, formulation scientists, and analytical chemists work in concert.
By implementing a phased and logical framework for characterization—starting with high-throughput screening and progressing to detailed mechanistic studies—and by understanding the full arsenal of mitigation strategies, from molecular modification to advanced formulation, development teams can unlock the full therapeutic potential of this truly privileged scaffold. This guide serves as a foundational blueprint for that integrated, knowledge-driven process.
References
- BenchChem. (2025).
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
- BenchChem. (2025).
- Valjavec, S., & Dolenc, M. S. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
- Jaladanki, C. K., Taxak, N., Varikoti, R. A., & Bharatam, P. V. (2015). Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. PubMed.
- ICH. (n.d.). Q1A(R2) Guideline. ICH.
- Jaladanki, C. K., Taxak, N., Varikoti, R. A., & Bharatam, P. V. (n.d.). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
- Pouton, C. W. (1999). Excipients as stabilizers. PubMed.
- Jaladanki, C. K., Taxak, N., Varikoti, R. A., & Bharatam, P. V. (2025). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Valjavec, S., & Dolenc, M. S. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
- Creative Bioarray. (n.d.). Aqueous Solubility Assays.
- Creative Biolabs. (n.d.). Solubility Assessment Service.
- American Pharmaceutical Review. (n.d.). A Guide to ICH Stability Storage and Testing for Pharmaceuticals. American Pharmaceutical Review.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA).
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- K K Wagh College of Pharmacy, Nashik. (n.d.). ICH GUIDELINES FOR STABILITY.
- Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of Thiophene-Based Compounds. Benchchem.
- Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Kumar, A., Sharma, G., & Singh, H. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
- Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon.
- Asiri, A. M., & Khan, S. A. (2010). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Taibah University for Science.
- Wang, Y., Zhang, Y., & Wang, J. (2025). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation.
- Wikipedia. (n.d.). Thiophene. Wikipedia.
- Totah, R. A., & Rettie, A. E. (2010). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC.
- American Pharmaceutical Review. (n.d.). Stabilizer Excipients. American Pharmaceutical Review.
- PharmiWeb.com. (2024). Most Commonly Seen Pharmaceutical Excipients. PharmiWeb.com.
- ICE Pharma. (2025). Bile Acids: A Promising Class of Functional Excipients in Modern Drug Delivery. ICE Pharma.
- Kanagawa, T., & Kelly, D. P. (1987).
- BenchChem. (2025).
- Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. PubMed.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- Belen'kii, L. I., & Kruchkovskaya, N. D. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives.
- Ghasemzadeh, M. A., & Ghafuri, H. (n.d.). Polymerization of Thiophene (where R = H or a substituent)..
- BenchChem. (2025). Application Note: Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures. Benchchem.
- Singh, R., & Rehman, Z. (2016).
- Kálmán-Kovács, M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Petz, S., & Griesbach, U. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)
- Alsante, K. M., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical and Biomedical Analysis.
- Kumar, A., & Sharma, G. (2025).
- Eigenbrode, J. L., et al. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals.
- De Vleeschouwer, F. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach.
- Charchoglyan, A., & Melik-Andreasyan, G. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
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Methodological & Application
Application Note: Protocol for Knorr Pyrazole Synthesis of 1,3-Dicarbonyl Compounds
Executive Summary
The Knorr pyrazole synthesis is the cornerstone methodology for constructing the pyrazole pharmacophore, a structural motif prevalent in blockbuster drugs such as Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . While the reaction between hydrazine derivatives and 1,3-dicarbonyl compounds is kinetically favored, obtaining high regioselectivity with unsymmetrical substrates remains a critical challenge in medicinal chemistry.
This guide moves beyond basic textbook procedures to provide a process-chemistry grade protocol . It integrates kinetic control strategies, solvent-dependent regioselectivity optimization, and self-validating purification steps to ensure reproducibility and scalability.
Scientific Foundation & Mechanism
The Mechanistic Pathway
The reaction proceeds via a condensation-cyclization-dehydration sequence.[1] The critical step determining regioselectivity is the initial nucleophilic attack of the hydrazine nitrogen.
-
Step 1: Acid-catalyzed activation of the 1,3-dicarbonyl.[1][2]
-
Step 2: Formation of a hydrazone intermediate (kinetic vs. thermodynamic control).
-
Step 3: Intramolecular nucleophilic attack by the second nitrogen.
-
Step 4: Dehydration and aromatization to the pyrazole.
Critical Insight: In unsymmetrical 1,3-dicarbonyls (e.g.,
Visualization of Reaction Pathway
Figure 1: Mechanistic pathway of Knorr Pyrazole Synthesis highlighting the regioselectivity decision point.
Strategic Planning: Variables & Control
Before initiating the synthesis, analyze the substrate using the table below to select the optimal solvent system. Solvent choice is the primary lever for controlling regioselectivity in this reaction [3].
Solvent & Catalyst Selection Matrix
| Substrate Type | Recommended Solvent | Catalyst | Primary Driver |
| Symmetrical 1,3-Diketone | Ethanol (EtOH) | AcOH (cat.) | Solubility & Green Chemistry |
| Acetic Acid (AcOH) | None (Self-cat) | Rate Acceleration | |
| HFIP or TFA/EtOH | HCl or | Regiocontrol: Favors attack at non- | |
| Acid-Sensitive Substrate | THF or Toluene | Lewis Acid Catalysis (Mild) |
Expert Note: For fluorinated substrates (common in drug discovery), using fluorinated alcohols like Hexafluoroisopropanol (HFIP) can significantly enhance regioselectivity due to strong hydrogen-bond donating ability, which activates the carbonyls differentially [1, 4].
Experimental Protocols
Standard Protocol: Symmetrical/Simple Substrates
Best for: Acetylacetone, symmetrical derivatives, or when regiochemistry is not an issue.
Reagents:
-
1,3-Dicarbonyl compound (1.0 equiv)[3]
-
Hydrazine hydrate (1.1 - 1.2 equiv)
-
Ethanol (Reagent Grade, 5-10 volumes)
-
Glacial Acetic Acid (catalytic, 0.1 equiv)
Procedure:
-
Setup: Charge a round-bottom flask with the 1,3-dicarbonyl compound and Ethanol. Stir at room temperature (RT).
-
Addition: Add Hydrazine Hydrate dropwise over 10 minutes. Caution: Exothermic reaction.
-
Catalysis: Add Glacial Acetic Acid.
-
Reaction: Heat to reflux (
) for 2-4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).[4] -
Workup: Cool to RT.
-
If solid precipitates: Filter and wash with cold EtOH.
-
If solution remains: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine. Dry over
.
-
-
Purification: Recrystallization from EtOH/Water or Column Chromatography.
Advanced Protocol: Regioselective Synthesis of Celecoxib Analog
Best for: Unsymmetrical 1,3-dicarbonyls containing a trifluoromethyl group.
Objective: Synthesize 1-(4-sulfamoylphenyl)-3-trifluoromethyl-5-arylpyrazole with >95:5 regioselectivity.
Reagents:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)
-
4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)
-
Solvent: Ethanol (absolute) or Trifluoroethanol (TFE) for enhanced selectivity.
-
Base: Triethylamine (
) (1.0 equiv) - Required to neutralize the hydrazine HCl salt.
Step-by-Step Methodology:
-
Preparation of Free Base Hydrazine:
-
In a separate flask, suspend 4-sulfonamidophenylhydrazine HCl in Ethanol (5 vol).
-
Add
(1.0 equiv) and stir for 15 min until clear/homogeneous.
-
-
Controlled Addition (The "Inverse Addition" Technique):
-
Dissolve the trifluoro-1,3-diketone in Ethanol (5 vol) containing catalytic TFA (0.05 equiv).
-
Crucial Step: Add the diketone solution slowly to the hydrazine solution at
. -
Rationale: Keeping the hydrazine in excess relative to the diketone during addition favors the kinetic attack at the less hindered/more reactive carbonyl, improving regioselectivity [5].
-
-
Cyclization:
-
Allow to warm to RT, then heat to reflux for 6-12 hours.
-
In-Process Control (IPC): Aliquot for
-NMR or HPLC. Look for the disappearance of the enol proton of the starting material ( ppm in NMR).
-
-
Isolation:
-
Cool to RT. The product often crystallizes directly.
-
Filter and wash with cold 50% EtOH/Water to remove salts (
). -
Yield Target: >85%.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Colored Impurities (Red/Yellow) | Oxidation of hydrazine or intermediates. | Degas solvents with |
| Low Regioselectivity (< 5:1) | Competitive attack at both carbonyls. | Switch solvent to TFE or HFIP . Lower reaction temperature during addition step. |
| Incomplete Conversion | Hydrazone intermediate is stable (did not cyclize). | Increase acidity (add HCl or TFA). Increase temperature/reflux time. |
| "Oiling Out" of Product | Product is too soluble in EtOH. | Add water dropwise to the hot solution until turbid, then cool slowly. Or switch to EtOH/Water (1:1). |
Decision Tree for Optimization
Figure 2: Troubleshooting decision tree for common Knorr synthesis issues.
References
-
Chyu, A., et al. (2024).[5] Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib. ChemRxiv. Retrieved from [Link]
-
Reddy, A. R., et al. (2019). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. Organic Process Research & Development. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing the Efficiency of Palladium-Catalyzed C-N Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed C-N cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging carbon-nitrogen bonds.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful transformations, particularly the Buchwald-Hartwig amination. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reactions for maximum efficiency and success.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered when performing palladium-catalyzed C-N cross-coupling reactions.
Q1: My Buchwald-Hartwig reaction is not working (low or no conversion). What are the most common initial culprits?
A1: When a reaction fails, it's essential to systematically check the fundamentals. The most frequent issues include:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Ensure your palladium source and phosphine ligand are of high quality and have been handled under an inert atmosphere (e.g., nitrogen or argon).[4] If using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) may be inefficient, which can lead to higher required catalyst loadings.[5] The use of air-stable palladium precatalysts (e.g., G3 or G4 precatalysts) is highly recommended as they reliably generate the active LPd(0) species upon exposure to a base.[5][6]
-
Reagent Quality: The purity of your aryl halide, amine, base, and solvent is paramount. Amines, in particular, should be purified before use. Solvents must be anhydrous and deoxygenated, as both water and oxygen can deactivate the catalyst.[6]
-
Inappropriate Base or Solvent Selection: The choice of base and solvent is highly interdependent and substrate-specific. A common cause of failure is a mismatch between these components and the starting materials. For example, a strong base like sodium tert-butoxide (NaOtBu) might be incompatible with substrates bearing base-sensitive functional groups.[4][5]
Q2: How do I choose the right ligand for my specific C-N coupling reaction?
A2: Ligand selection is critical and largely depends on the nature of your amine and aryl halide.[5] There is no single "best" ligand, but general guidelines exist:
-
Bulky Biaryl Phosphine Ligands: These ligands (e.g., BrettPhos, RuPhos, XPhos) are often the first choice for a wide range of amines and aryl halides, including challenging aryl chlorides.[7] Their steric bulk facilitates the reductive elimination step, which is often the turnover-limiting step in the catalytic cycle.[8]
-
Bidentate Phosphine Ligands: Ligands like BINAP and DPPF were among the first to show broad utility and are particularly effective for coupling primary amines.[7]
-
Substrate-Specific Ligands: For challenging substrates, such as primary amines where diarylation is a concern, specialized ligands like BrettPhos have been developed to favor monoarylation.[9] For base-sensitive five-membered heteroarenes, a deactivation-resistant ligand like GPhos has shown great success.[10]
Q3: What is the role of the base, and how do I select the appropriate one?
A3: The base plays multiple crucial roles in the catalytic cycle, including deprotonating the amine to form the active nucleophile and facilitating the regeneration of the Pd(0) catalyst.[11][12] The choice of base impacts reaction rate and functional group tolerance.[4]
-
Strong Bases: Strong, non-nucleophilic bases like NaOtBu or LHMDS often lead to faster reaction rates.[4][5] However, their high basicity can be detrimental to substrates with sensitive functional groups (e.g., esters, ketones).[11]
-
Weaker Bases: For sensitive substrates, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ are recommended.[4][5] These may require higher reaction temperatures or longer reaction times to achieve full conversion.[4] The solubility of these inorganic bases can also impact the reaction, so vigorous stirring is essential.[5]
-
Soluble Organic Bases: Organic bases like DBU have been explored to create more homogeneous reaction conditions, though their role can be complex as they may also coordinate to the palladium center and inhibit the reaction.[13][14][15]
Q4: Can I use aryl chlorides in Buchwald-Hartwig amination? They are often cheaper than bromides or iodides.
A4: Yes, modern catalyst systems have made the coupling of aryl chlorides routine. However, they are generally less reactive than aryl bromides or iodides due to the stronger C-Cl bond, which makes the initial oxidative addition step more challenging.[16] To successfully couple aryl chlorides, you typically need:
-
Highly Active Catalysts: This usually involves the use of bulky, electron-rich phosphine ligands like those from the Buchwald or Hartwig groups.[7]
-
More Forcing Conditions: Higher reaction temperatures may be necessary compared to couplings with aryl bromides or iodides.[16]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield with Starting Material Consumption
If your starting materials are consumed but the desired product is not formed, it indicates that side reactions are dominating.
Q: I see consumption of my aryl halide, but my desired amine product is absent. Instead, I've isolated the corresponding arene (hydrodehalogenation). How can I prevent this?
A: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.[4][17] It often arises from a β-hydride elimination pathway from a palladium-amide intermediate, which is more prevalent with primary amines.[17]
Troubleshooting Protocol:
-
Ligand Modification: The steric and electronic properties of the ligand can significantly influence the rate of reductive elimination versus β-hydride elimination. Switching to a bulkier ligand can accelerate the desired C-N bond formation, outcompeting the hydrodehalogenation pathway.[17]
-
Base Optimization: The choice of base can impact the prevalence of this side reaction. Sometimes, switching to a weaker or less sterically hindered base can be beneficial.[4]
-
Lower Reaction Temperature: Higher temperatures can promote side reactions.[4] If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Solvent Screening: The solvent can influence the rates of competing pathways. While toluene and dioxane are common, screening other solvents may help minimize this side reaction.[18][19]
Issue 2: Catalyst Deactivation
A reaction that starts but then stalls before completion often points to catalyst deactivation.
Q: My reaction starts well but then stops, leaving unreacted starting materials. What could be deactivating my catalyst?
A: Catalyst deactivation can occur through several mechanisms. Identifying the cause is key to resolving the issue.
Potential Causes and Solutions:
-
Oxidative Deactivation: The active Pd(0) catalyst is susceptible to oxidation.
-
Solution: Ensure rigorous exclusion of air and moisture. Use high-purity, degassed solvents and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
-
-
Ligand Displacement: Certain substrates, particularly electron-rich N-heterocycles, can displace the phosphine ligand, leading to inactive palladium complexes.[20][10]
-
Inhibition by Reaction Components: Anions like iodide, formed during the reaction with aryl iodides, can sometimes inhibit the catalyst.[5] Excess cyanide, if present as an impurity or in cyanation reactions, can also poison the catalyst by forming stable, inactive palladium-cyanide complexes.[21]
-
Solution: If using aryl iodides, carefully screen ligands and conditions. For other potential inhibitors, ensure the purity of all reagents.
-
Troubleshooting Workflow for Catalyst Deactivation
Caption: A decision-making workflow for troubleshooting stalled C-N coupling reactions.
Issue 3: Poor Reactivity with Challenging Substrates
Certain substrate combinations are inherently more difficult to couple.
Q: I am struggling to couple a sterically hindered secondary amine. What adjustments should I make?
A: Sterically demanding amines can slow down the reaction, as the steric bulk can hinder both coordination to the palladium center and the final reductive elimination step.[5]
Optimization Strategy:
-
Ligand Choice is Key: Employ ligands with significant steric bulk (e.g., dialkylbiaryl phosphines). This bulk can paradoxically accelerate the reductive elimination step, which is often rate-limiting for hindered substrates.[7]
-
Increase Temperature: More forcing conditions, such as higher temperatures (typically 80-110 °C), are often required.[5]
-
Use a Strong Base: A strong base like NaOtBu or LHMDS is generally preferred to ensure efficient deprotonation of the hindered amine.[5]
-
Solvent Selection: Aprotic, non-polar solvents like toluene or dioxane are standard choices.[18][22] Ensure your hindered amine has sufficient solubility in the chosen solvent.
Q: My reaction with a five-membered heteroaryl halide is giving low yields due to decomposition. How can I improve this?
A: Five-membered heteroarenes can be sensitive to strong bases and can also deactivate the catalyst through coordination.[10]
Specialized Protocol:
-
Use a Milder Base: A combination of the GPhos ligand and a moderate-strength base like sodium trimethylsilanolate (NaOTMS) has been shown to be highly effective. This combination limits the base-mediated decomposition of the sensitive heteroarene while the GPhos ligand resists deactivation.[20][10]
-
Careful Temperature Control: Even with a milder base, high temperatures can lead to decomposition. It is crucial to carefully control the reaction temperature.[10]
Data & Protocols
Table 1: General Guide for Reaction Component Selection
| Component | Recommendation for Standard Substrates | Recommendation for Challenging Substrates (e.g., Aryl Chlorides, Hindered Amines) | Rationale & Key Considerations |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd Precatalysts (e.g., XPhos Pd G3) | Precatalysts offer more reliable formation of the active Pd(0) species, which is crucial for less reactive substrates.[5] |
| Ligand | XPhos, SPhos | BrettPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands facilitate both the oxidative addition of aryl chlorides and the reductive elimination of hindered products.[7] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu, LHMDS | Stronger bases are often needed to achieve reasonable reaction rates with challenging substrates. Weaker bases are preferred for base-sensitive functional groups.[4][5] |
| Solvent | Toluene, 1,4-Dioxane, THF | Toluene, Dioxane, t-BuOH | Solvent choice affects solubility and reaction temperature. Aromatic and ethereal solvents are most common.[5][22] |
| Temperature | 80 - 100 °C | 100 - 120 °C | Challenging substrates often require more thermal energy to overcome higher activation barriers for key steps like oxidative addition.[5] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (10 mol%), and the base (e.g., Cs₂CO₃, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen) three times.
-
Reagent Addition: Under a positive pressure of nitrogen, add the aryl halide (1.0 equiv.) and the amine (1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe. The typical concentration is 0.1-1.0 M.
-
Reaction: Stir the mixture at the desired temperature (e.g., 110 °C) for the specified time (e.g., 8 hours) under a nitrogen atmosphere.[23]
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, rinsing with an appropriate solvent. Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography.
Visualization of the Catalytic Cycle
Caption: The general catalytic cycle for the Buchwald-Hartwig amination reaction.[5]
References
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1329. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Ghaffari, S., et al. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 11(35), 21541–21563. [Link]
-
Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813–1826. [Link]
-
Fors, B. P., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 750–755. [Link]
-
Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 351(18), 3027-3043. [Link]
-
WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]
-
Fors, B. P., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 750–755. [Link]
-
Vechter, M., et al. (2019). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science, 10(47), 10842-10848. [Link]
-
Organic Synthesis. (n.d.). Buchwald–Hartwig amination. Organic-synthesis.org. [Link]
-
Grushin, V. V., & Alper, H. (1994). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 116(8), 3538–3545. [Link]
-
Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Wong, S. M., et al. (2019). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 96, 470-492. [Link]
-
Vantourout, J. C. (2017). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [Doctoral dissertation, Massachusetts Institute of Technology]. DSpace@MIT. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Ghaffari, S., et al. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 11(35), 21541–21563. [Link]
-
Li, Y., et al. (2025). Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide. Inorganic Chemistry. [Link]
-
Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3125-3134. [Link]
-
Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3125-3134. [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society. [Link]
-
Nolan, S. P. (2011). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Accounts of Chemical Research, 44(2), 91-100. [Link]
-
Vantourout, J. C., et al. (2017). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Catalysis, 7(8), 5434–5439. [Link]
-
Marion, N., & Nolan, S. P. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Tetrahedron, 64(22), 5095-5101. [Link]
-
Thick_Holiday_9180. (2026, January 26). Troubleshooting a C–N Coupling Reaction. Reddit. [Link]
-
Reddit User. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
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Technical Support Center: Strategies for Late-Stage Functionalization of N-Alkyl Piperidines
Welcome to the Technical Support Center for the late-stage functionalization of N-alkyl piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying these prevalent structural motifs found in numerous bioactive molecules.[1] Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the late-stage functionalization of N-alkyl piperidines?
A1: The main challenges in late-stage functionalization of N-alkyl piperidines revolve around achieving high regioselectivity and chemoselectivity.[2] Due to the presence of multiple reactive C-H bonds and the Lewis basic nitrogen atom, controlling the site of functionalization is a significant hurdle. Common issues include a lack of selectivity between α- and β-positions, over-alkylation leading to quaternary ammonium salts, and undesired side reactions at other functional groups within a complex molecule.[3]
Q2: How can I control the regioselectivity of C-H functionalization on the piperidine ring?
A2: Achieving site-selectivity (i.e., at the C2, C3, or C4 position) is a significant challenge. The use of directing groups attached to the piperidine nitrogen is a common and effective strategy to control regioselectivity.[3][4] Amides, carbamates, and sulfonamides are examples of suitable protecting groups that can direct functionalization to a specific carbon.[3] The choice of catalyst and the steric bulk of the directing group can also influence which position is functionalized.[3][4] For instance, bulky protecting groups can sterically hinder the C2 position, favoring functionalization at C4.[3][5]
Q3: My photoredox-catalyzed reaction is giving low yields and a mixture of products. What should I investigate first?
A3: Low yields and product mixtures in photoredox-catalyzed reactions often stem from issues with the catalytic cycle. Key factors to investigate include:
-
Catalyst and Light Source: Ensure the photocatalyst's absorbance spectrum matches the emission spectrum of your light source for efficient excitation.
-
Solvent and Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can quench the excited state of the photocatalyst.
-
Redox Potentials: The redox potentials of the catalyst, substrate, and reagents must be well-matched to ensure a favorable electron transfer process.
-
Reaction Concentration: Overly concentrated solutions can sometimes lead to side reactions or catalyst decomposition.
Achieving high diastereoselectivity in photoredox catalysis can also be challenging due to the involvement of radical intermediates.[6] In some cases, an initial non-selective C-H arylation may be followed by an epimerization to the thermodynamically more stable product.[6][7][8][9]
Q4: I am observing significant N-oxide formation as a byproduct. How can I minimize this?
A4: N-oxide formation is a common side reaction, particularly in oxidative functionalization methods.[10] To minimize this, consider the following:
-
Choice of Oxidant: Use a milder oxidant or a more selective catalytic system.
-
Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may help.
-
Protecting Groups: In some cases, temporarily protecting the nitrogen with a group that can be easily removed later can prevent N-oxidation.
-
Alternative Strategies: Consider methods that do not rely on strong oxidants, such as those proceeding through iminium ion formation from N-oxides as precursors.[2][11][12][13]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in α-C–H Functionalization
Problem: The reaction yields a mixture of isomers, with functionalization occurring at both the endocyclic α-position and the N-alkyl group (exocyclic).
Causality: The relative acidity and accessibility of the α-C–H bonds on the piperidine ring and the N-alkyl group are often similar, leading to competitive deprotonation or hydrogen atom abstraction (HAT).
Solutions:
-
Iminium Ion Strategy via N-Oxide: A robust method to achieve selective endo-cyclic functionalization is through the formation of an iminium ion intermediate.[2][11] This can be achieved by first oxidizing the N-alkyl piperidine to the corresponding N-oxide, followed by treatment with an acylating agent like trifluoroacetic anhydride (TFAA) or pivaloyl chloride (PivCl) to promote regioselective elimination to the endocyclic iminium ion.[2][12] This intermediate can then be trapped by a variety of nucleophiles.
-
Directing Groups: Employing a directing group on the nitrogen atom can effectively steer the functionalization to the desired position. For instance, an N-(2-pyridinyl) group can direct rhodium-catalyzed carbonylation to the α-position.[14]
-
Catalyst Control: For metal-catalyzed reactions, the choice of catalyst is crucial. Different catalysts can exhibit different selectivities for C-H bonds based on steric and electronic factors.[3][4]
Workflow for Selective endo-Cyclic α-Functionalization
Caption: Workflow for selective α-functionalization via an N-oxide intermediate.
Issue 2: Low Yields in Cross-Dehydrogenative Coupling (CDC) Reactions
Problem: The desired coupled product is obtained in low yield, with significant amounts of starting material remaining or decomposition observed.
Causality: CDC reactions often rely on a delicate balance of oxidation steps. Catalyst deactivation, slow substrate oxidation, or competitive side reactions can all lead to poor yields.
Solutions:
-
Optimize Catalyst and Oxidant:
-
Metal Catalyst: Screen different metal catalysts (e.g., Cu, Fe, Ru) and ligands. The ligand can significantly impact the catalyst's stability and reactivity.
-
Oxidant: The choice and stoichiometry of the oxidant are critical. Common oxidants include DDQ, TBHP, and persulfates. Ensure the oxidant is fresh and added under controlled conditions.
-
-
Reaction Parameters:
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and byproduct formation. A systematic temperature screen is recommended.
-
Solvent: The solvent can influence the solubility of reagents and the stability of intermediates. Test a range of solvents with varying polarities.
-
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst or sensitive reagents.[3]
Troubleshooting Decision Tree for Low-Yield CDC Reactions
Caption: Decision tree for troubleshooting low-yield CDC reactions.
Issue 3: Over-alkylation in N-Alkylation Reactions
Problem: Formation of a quaternary ammonium salt as a major byproduct.[3]
Causality: This indicates over-alkylation of the piperidine nitrogen, which is common with highly reactive alkylating agents.[3]
Solutions:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent to minimize the formation of the N,N-dialkylated byproduct.[3]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the alkylating agent, disfavoring the second alkylation event.
-
Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of the second alkylation.
Optimized Protocol for Mono-N-Alkylation
This protocol is a general guideline for the mono-N-alkylation of piperidine, optimized to minimize over-alkylation.[3]
Materials:
-
Piperidine (1.1 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Syringe pump
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask under an inert atmosphere.
-
To the flask, add piperidine (1.1 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.
-
Begin stirring the solution at room temperature.
-
Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.
-
Add the alkyl halide dropwise over several hours.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, remove the solvent and any excess starting material by rotary evaporation.
-
The resulting product will be the N-alkylpiperidinium salt. To obtain the free base, dissolve the residue in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate. (Caution: CO₂ will be evolved).
Data and Conditions Summary
The following tables provide a summary of representative reaction conditions for different late-stage functionalization strategies.
Table 1: Conditions for α-C–H Functionalization via Iminium Ion
| Entry | N-Alkyl Piperidine Substrate | Activating Agent | Nucleophile/Reagent | Yield (%) | Reference |
| 1 | N-benzylpiperidine | PivCl (2.5 equiv) | MeMgBr | 85 | [2] |
| 2 | N-methylpiperidine | PivCl (2.5 equiv) | PhMgBr | 78 | [2] |
| 3 | Ticlopidine N-oxide | PivCl (2.5 equiv) | TMSCF3 / CsF | 65 | [2] |
| 4 | Reserpine N-oxide | PivCl (2.5 equiv) | TMSCF3 / CsF | 25 | [2] |
Table 2: Regioselectivity Control using Directing Groups and Catalysts
| Entry | Piperidine Substrate | Catalyst | Directing Group | Position | Yield (%) | Reference |
| 1 | N-Boc-piperidine | Rh₂(R-TCPTAD)₄ | Boc | C2 | 75 | [4][5] |
| 2 | N-brosyl-piperidine | Rh₂(R-TPPTTL)₄ | Brosyl | C2 | 82 | [4] |
| 3 | N-α-oxoarylacetyl-piperidine | Rh₂(S-2-Cl-5-BrTPCP)₄ | α-oxoarylacetyl | C4 | 68 | [4][5] |
References
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ResearchGate. [Link]
-
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal. [Link]
-
Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α‑Amino C–H Arylation and Epimerization. eScholarship, University of California. [Link]
-
Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. [Link]
-
Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society. [Link]
-
Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]
-
Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. ChemRxiv. [Link]
-
Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. [Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal. [Link]
-
Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization. France-Berkeley Fund. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Approaches to α-functionalization of piperidines by C H... ResearchGate. [Link]
-
Electrochemical Late-Stage Functionalization. Chemical Reviews. [Link]
-
Electrochemical Late-Stage Functionalization. Chemical Reviews. [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]
-
Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Selective endo-cyclic -functionalization of saturated N-alkyl pi-peridines. Apollo - University of Cambridge Repository. [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research. [Link]
- N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
-
Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. Acta Pharmaceutica Sinica B. [Link]
-
Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. Journal of the American Chemical Society. [Link]
-
Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. Journal of the American Chemical Society. [Link]
-
On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link]
-
Chemoselective Minisci alkylation in aqueous medium: a general strategy for functionalization of complex N-heteroarenes and biomolecules. Green Chemistry. [Link]
-
A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. Organic Chemistry Portal. [Link]
-
An update on late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O. Scholar Publishing. [Link]
-
Studies of tertiary amine oxides. Part 8. Rearrangement of N-(2,4-dinitrophenyl)-piperidines and -morpholine N-oxides in aprotic solvents. ResearchGate. [Link]
-
Optimization of the conditions for the reaction of 1 with piperidine a . ResearchGate. [Link]
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Technical Support Center: Improving the Solubility of Pyrazole Compounds for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of pyrazole compounds in in vitro assays. By understanding the underlying principles and applying the robust protocols detailed here, you can ensure the reliability and reproducibility of your experimental data.
Introduction: The Pyrazole Solubility Challenge
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast range of pharmacological activities.[1][2][3] However, their often-planar, aromatic structure can lead to strong crystal lattice energy and low aqueous solubility, creating significant hurdles for in vitro testing.[4] Poor solubility can lead to a host of experimental artifacts, including compound precipitation, inaccurate concentration measurements, and misleading biological data.[5] This guide will equip you with the knowledge to systematically troubleshoot and overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: My pyrazole compound, dissolved in DMSO, precipitates immediately when added to my aqueous cell culture medium. What's happening?
This is a classic case of "solvent shock." Your compound is highly soluble in the neat organic solvent (DMSO) but crashes out when introduced to the predominantly aqueous environment of the assay medium.[6] The abrupt change in solvent polarity causes the compound to exceed its kinetic solubility limit in the final solution, leading to precipitation.[6][7]
Key Factors:
-
Intrinsic Solubility: The compound's inherent low solubility in aqueous buffer is the primary issue.[6][8]
-
High Stock Concentration: Using a highly concentrated DMSO stock necessitates a large dilution factor, which exacerbates the solvent shock effect.[6]
-
Final DMSO Concentration: While DMSO is a powerful solubilizing agent, its final concentration in the assay is often limited to non-toxic levels (typically <0.5% - 1%) for the cells being studied.[9][10][11][12]
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?
Understanding this distinction is crucial for interpreting your results correctly.
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a solvent. It's the maximum concentration of a substance that can be dissolved under stable conditions.[5][7][13] This is a fundamental property of the molecule in a given medium.
-
Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) first and then adding it to an aqueous buffer.[7][13][14][15] This method often results in a supersaturated, metastable solution, where the measured solubility can be higher than the thermodynamic solubility.[7][13]
For high-throughput screening and most in vitro assays, you are primarily dealing with kinetic solubility .[7][14][15] The risk is that these supersaturated solutions can precipitate over the course of a longer incubation, leading to inconsistent results.[13]
Q3: Can adjusting the pH of my assay buffer improve the solubility of my pyrazole derivative?
Yes, for ionizable compounds, pH modification can be a very effective strategy.[16][17][18] Pyrazole rings contain weakly basic nitrogen atoms, and the overall molecule may have acidic or basic functional groups.[19][20]
-
For Basic Compounds: Lowering the pH of the buffer will lead to protonation, forming a more soluble salt.[18][19]
-
For Acidic Compounds: Increasing the pH will lead to deprotonation, also forming a more soluble salt.[18]
It is essential to first determine the pKa of your compound to make an informed decision on pH adjustment.[8] However, you must ensure the new buffer pH is compatible with your biological assay (e.g., cell health, enzyme activity).
Part 2: Troubleshooting Guide: From Problem to Protocol
This section provides a systematic approach to resolving solubility issues.
Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer
Your primary goal is to mitigate solvent shock and maintain the compound in solution throughout the experiment.
Caption: Cyclodextrin encapsulates a hydrophobic pyrazole molecule.
Part 3: Final Checklist & Best Practices
-
Always Run a Vehicle Control: Ensure that the solvent or formulation vehicle (e.g., DMSO, cyclodextrin solution) at the final concentration does not affect your assay readout. [10]* Visually Inspect Wells: Before and after adding your compound, and at the end of the incubation, visually inspect your assay plates under a microscope for signs of precipitation. [21]* Mind the Matrix: Be aware that components in your cell culture medium, especially serum proteins, can interact with your compound, potentially affecting its solubility and bioavailability. [6]* Start Low: Begin with lower concentrations of your compound and work your way up to establish the practical solubility limit in your specific assay conditions. [6]* Characterize Your Stock: Always ensure your primary stock solution in 100% DMSO is fully dissolved and free of particulates before starting dilutions. [6] By adopting this structured and informed approach, you can successfully navigate the challenges of pyrazole solubility, leading to more accurate and reliable data in your drug discovery and development efforts.
References
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014). American Pharmaceutical Review. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC. [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue University. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
Kinetic solubility: Experimental and machine-learning modeling perspectives. (n.d.). PubMed. [Link]
-
Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (n.d.). ResearchGate. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). ResearchGate. [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. [Link]
-
Photophysics of diphenyl-pyrazole compounds in solutions and α-synuclein aggregates. (2018). PubMed. [Link]
-
What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? (2015). ResearchGate. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC. [Link]
-
Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020). MDPI. [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (n.d.). PMC. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.). The Pharma Innovation. [Link]
-
Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024). GSC Biological and Pharmaceutical Sciences. [Link]
-
Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. (n.d.). PMC. [Link]
-
Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020). ResearchGate. [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay? (2013). ResearchGate. [Link]
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (n.d.). ACS Omega. [Link]
-
How to enhance drug solubility for in vitro assays? (2014). ResearchGate. [Link]
-
Assay Troubleshooting. (n.d.). MB - About. [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). orientjchem.org. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences. [Link]
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). R Discovery. [Link]
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Addressing resistance mechanisms to pyrazole-based kinase inhibitors
Introduction
Welcome to the Technical Support Center. If you are reading this, you are likely observing a loss of potency (IC50 shift) or inexplicable cell survival in your kinase inhibitor assays.
Pyrazole scaffolds (found in Crizotinib, Avapritinib, Ruxolitinib) are "privileged structures" in kinase drug discovery due to their ability to form key hydrogen bonds with the kinase hinge region. However, this specific binding mode makes them susceptible to distinct resistance mechanisms.
This guide is not a textbook; it is a diagnostic workflow designed to isolate the root cause of failure in your experiments—whether it is On-Target (mutation), Off-Target (bypass signaling), or Pharmacologic (efflux/stability).
Module 1: The "Gatekeeper" & Solvent Front (On-Target Resistance)
Symptom: You observe a significant right-shift in IC50 (>10-fold) in your dose-response curves, but the target protein is still expressed.
The Mechanism: Steric Hindrance & H-Bond Disruption
Pyrazole inhibitors typically function as Type I ATP-competitive inhibitors. They rely on a specific geometry to slot into the ATP-binding pocket.
-
Gatekeeper Mutations: Residues deep in the pocket (e.g., KIT T670I for Avapritinib) mutate to bulkier amino acids, physically blocking the pyrazole ring while allowing ATP (which is smaller) to bind.
-
Solvent Front Mutations: Mutations at the solvent interface (e.g., ALK G1202R for Crizotinib) alter the electrostatics or steric environment, destabilizing the inhibitor's tail.
Diagnostic Workflow
Step 1: The "Shift" Analysis
Before sequencing, confirm the shift is genuine and not an assay artifact.
| Parameter | Observation | Diagnosis | Action |
| IC50 Shift | >10-fold increase | Likely Acquired Mutation | Proceed to Sequencing / CETSA |
| Max Inhibition | Reduced Emax (plateau <100%) | Mixed Population or Solubility Limit | Check cell heterogeneity or compound precipitation |
| Hill Slope | Shallow (< 0.8) | Negative Cooperativity / Non-specific binding | Re-optimize assay buffer (detergent) |
Step 2: Cellular Thermal Shift Assay (CETSA)
Why? Sequencing tells you a mutation exists; CETSA proves the drug cannot bind to it. If the drug doesn't stabilize the protein, you have lost Target Engagement (TE).
Protocol: Isothermal Dose-Response (ITDR)
-
Prepare Cells: Use resistant vs. parental cell lines (1x10^6 cells/mL).
-
Treatment: Treat with pyrazole inhibitor (10-point dose response) for 1 hour at 37°C.
-
Heat Shock: Aliquot cells and heat to the aggregation temperature (T_agg) of the target kinase (determined previously, typically 48-52°C) for 3 minutes.
-
Lysis: Cool, lyse with NP-40 buffer, and centrifuge (20,000 x g, 20 min) to pellet denatured/aggregated proteins.
-
Detection: Run supernatant on Western Blot.
-
Result: If the band disappears despite high drug concentration, the mutation has abolished binding affinity.
Visualizing the Logic
Figure 1: Decision tree for distinguishing between binding-dependent (mutation) and binding-independent (bypass) resistance.
Module 2: The "Whack-a-Mole" Effect (Bypass Signaling)
Symptom: The inhibitor successfully dephosphorylates the target kinase (Target Engagement is confirmed), but the cells continue to proliferate.
The Mechanism: Pathway Reactivation
Kinase networks are resilient. Blocking one node often triggers a feedback loop or activates a parallel receptor tyrosine kinase (RTK).
-
Example: In ALK+ lung cancer treated with Crizotinib, cells may amplify MET or activate EGFR to maintain downstream ERK/AKT signaling.
-
The Pyrazole Context: Because pyrazoles are often highly selective (Type I), they leave parallel pathways unchecked, unlike "dirty" multi-kinase inhibitors.
Diagnostic Workflow
Step 1: Phospho-Profiling (The "Rescue" Blot)
You need to identify which pathway is rescuing the cell.
Protocol: Western Blot Analysis
-
Treat: Parental vs. Resistant cells with Inhibitor (IC90 concentration) for 24h.
-
Probe:
-
Primary Target: p-ALK / p-KIT (Should be LOW if drug works).
-
Downstream Effectors: p-ERK1/2 (T202/Y204) and p-AKT (S473).
-
-
Interpretation:
-
If p-Target is LOW but p-ERK/p-AKT remains HIGH: Bypass Signaling Active.
-
Step 2: Combination Rescue
Validate the bypass track by adding a second inhibitor.
-
Scenario: Suspecting MET amplification.
-
Experiment: Treat with Pyrazole Inhibitor + Capmatinib (MET inhibitor).
-
Success: Synergistic cell death confirms the bypass mechanism.
Pathway Visualization
Figure 2: Mechanism of Bypass Signaling. Even if the Pyrazole inhibitor blocks the Primary Target, the Bypass RTK reactivates the RAS/MAPK cascade.
Module 3: The "Ghost" Inhibitor (Physicochemical & Efflux)
Symptom: The compound works in enzymatic assays (biochemical IC50 is low) but fails in cell-based assays (cellular IC50 is high), and no mutations are present.
The Mechanism: P-gp Efflux & Solubility[1]
-
P-gp Liability: Many pyrazole-based compounds (including Crizotinib) are substrates for P-glycoprotein (MDR1/ABCB1). Resistant cells often overexpress P-gp, pumping the drug out before it binds.
-
Solubility: The pyrazole core can be lipophilic. If the compound precipitates in cell media, the effective concentration drops.
Diagnostic Workflow
Step 1: The Verapamil Challenge
Protocol:
-
Setup: Plate resistant cells.
-
Arms:
-
Arm A: Pyrazole Inhibitor (Dose Response).[1]
-
Arm B: Pyrazole Inhibitor + Verapamil (5-10 µM, non-toxic dose).
-
-
Result: If the IC50 in Arm B shifts left (sensitization) by >3-fold, your drug is being effluxed.
Step 2: Solubility Check
-
Visual: Check wells under a microscope at 100x. Crystalline structures indicate precipitation.
-
Chemical: Pyrazoles often require DMSO > 0.1% to stay soluble, but high DMSO kills cells. Ensure your serial dilutions do not crash out in aqueous media before hitting the cells.
FAQ: Common User Issues
Q: My pyrazole inhibitor shows a "bell-shaped" dose-response curve. Why? A: This is often due to the Hook Effect or compound precipitation at high doses. If the drug precipitates, the soluble concentration decreases as you add more total drug. Verify solubility in the assay buffer using nephelometry or simple visual inspection.
Q: Can I use Western Blot to screen for all resistance mutations? A: No. Western Blot only shows protein levels and phosphorylation status. It cannot detect point mutations (like D816V or G1202R) unless you use mutation-specific antibodies (which are rare and often non-specific). You must use Sanger sequencing or NGS.
Q: Why does my Avapritinib control work in GIST cells but not in my AML cell line? A: Context matters. Avapritinib targets KIT D816V (Exon 17). If your AML line is driven by FLT3 or a different KIT mutation (e.g., Exon 8), the drug may not have the necessary structural affinity. Always genotype your cell lines [1, 2].
References
-
Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers. Source: Science Translational Medicine (2012). Context: Defines solvent front mutations (G1202R) and bypass signaling in pyrazole-based inhibition. Link:[Link]
-
ATP-competitive inhibitors midostaurin and avapritinib have distinct resistance profiles in exon 17-mutant KIT. Source: Cancer Research (2019). Context: Details the structural basis of the T670I gatekeeper mutation conferring resistance to Avapritinib. Link:[Link]
-
CETSA®: Measuring Target Engagement in Whole Blood. Source: Pelago Bioscience.[2][3] Context: Protocols for validating target engagement using thermal shift assays.[2][3][4] Link:[Link]
-
De Novo Prediction of P-Glycoprotein-Mediated Efflux Liability for Druglike Compounds. Source: Journal of Medicinal Chemistry (2012).[5] Context: Discusses the physicochemical properties (including pyrazole lipophilicity) that contribute to P-gp efflux. Link:[Link]
Sources
Validation & Comparative
Navigating the Maze: A Comparative Analysis of Pyrazole-Based Compound Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of therapeutic compounds is not just an academic exercise—it is a critical determinant of a drug's safety and efficacy. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its derivatives are integral to a wide array of FDA-approved drugs, from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology.[2][3] However, the very structural features that make pyrazoles versatile can also lead to unintended off-target interactions, or cross-reactivity, resulting in unforeseen side effects.
This guide provides a comprehensive comparative analysis of the cross-reactivity profiles of prominent pyrazole-based compounds. By examining the structural determinants of selectivity and outlining robust experimental methodologies for assessing off-target effects, we aim to equip researchers with the knowledge to navigate the complexities of pyrazole-based drug development.
The Pyrazole Scaffold: A Double-Edged Sword of Versatility and Off-Target Risk
The pyrazole ring's utility in drug design stems from its ability to act as a bioisostere for other aromatic rings, improving properties like solubility and metabolic stability.[4] Furthermore, the nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[3][4] However, these same properties can also lead to promiscuous binding to multiple proteins, particularly within large and highly conserved families like protein kinases.
The substitutions on the pyrazole ring are a key factor in determining a compound's target selectivity.[3] Small modifications to these substituents can dramatically alter the binding affinity and off-target profile of a drug. Therefore, a thorough understanding of a compound's structure-activity relationship (SAR) is crucial for designing selective pyrazole-based therapeutics.
Comparative Cross-Reactivity Profiles of Key Pyrazole-Based Drugs
To illustrate the spectrum of selectivity among pyrazole-based compounds, we will examine the cross-reactivity profiles of two well-known drugs: Celecoxib, a selective COX-2 inhibitor, and a class of pyrazole-based kinase inhibitors.
Celecoxib: A Case Study in COX-2 Selectivity and Off-Target Effects
Celecoxib (brand name Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5] This selectivity is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6] The diaryl-substituted pyrazole structure of celecoxib is key to its COX-2 selectivity.[5]
However, despite its intended selectivity, celecoxib is not without off-target effects. It has been associated with an increased risk of cardiovascular events, such as myocardial infarction and stroke.[5][7][8] While the precise mechanisms are still under investigation, these adverse effects are thought to be related to the inhibition of prostacyclin synthesis, which is mediated by COX-2 in endothelial cells. Additionally, celecoxib has been reported to cause renal and liver toxicity, as well as hypersensitivity reactions in some patients.[5][7]
Pyrazole-Based Kinase Inhibitors: A Balancing Act Between Efficacy and Off-Target Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling and are attractive targets for cancer therapy.[3] Numerous pyrazole-containing kinase inhibitors have been developed, with several receiving FDA approval.[3] The pyrazole scaffold is a privileged structure in kinase inhibitor design due to its ability to form key hydrogen bonds within the ATP-binding pocket of kinases.[3]
However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge for achieving selectivity. Many kinase inhibitors exhibit off-target activity, binding to multiple kinases with varying affinities.[9][10] This promiscuity can lead to a range of side effects, but can also, in some cases, contribute to the drug's therapeutic efficacy through a polypharmacological mechanism.
The table below presents a comparative overview of the cross-reactivity profiles of selected pyrazole-based compounds, highlighting their primary targets and known off-target interactions.
| Compound | Primary Target(s) | Key Off-Target Interactions | Therapeutic Area |
| Celecoxib | COX-2 | Cardiovascular system (potential for thrombotic events), Renal and Hepatic pathways | Anti-inflammatory |
| Ruxolitinib | JAK1, JAK2 | Other JAK family kinases, potential for myelosuppression | Myelofibrosis, Polycythemia Vera |
| Crizotinib | ALK, ROS1, MET | Various other kinases, potential for visual disturbances, gastrointestinal effects | Non-small cell lung cancer |
| Rimonabant | CB1 Receptor (inverse agonist) | CNS (associated with depression and anxiety), gastrointestinal system | Anti-obesity (withdrawn) |
This table is for illustrative purposes and is not an exhaustive list of all known off-target effects.
Deciphering Cross-Reactivity: Essential Experimental Workflows
A rigorous assessment of a compound's cross-reactivity is a non-negotiable aspect of preclinical drug development.[11][12][13][14][15] The following experimental protocols provide a framework for systematically evaluating the selectivity of pyrazole-based compounds.
Experimental Protocol 1: Kinome-Wide Profiling
Objective: To assess the selectivity of a pyrazole-based kinase inhibitor across a broad panel of human kinases.
Methodology:
-
Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution of known concentration.
-
Kinase Panel Selection: Utilize a commercially available kinase panel that represents a diverse sampling of the human kinome.
-
Assay Performance: Perform in vitro kinase activity assays (e.g., radiometric, fluorescence-based, or luminescence-based) at a fixed concentration of the test compound (typically 1-10 µM).
-
Data Analysis: Calculate the percent inhibition of each kinase relative to a vehicle control. A common threshold for significant off-target activity is >50% inhibition.
-
Follow-up Studies: For kinases that show significant inhibition, determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) to quantify the potency of the off-target interaction.
Causality Behind Experimental Choices: A broad kinome scan at a high concentration provides an initial, cost-effective screen to identify potential off-target interactions. Follow-up dose-response experiments are then crucial to confirm and quantify the potency of these interactions, allowing for a more accurate assessment of the compound's selectivity window.
Experimental Protocol 2: Radioligand Binding Assays
Objective: To determine the binding affinity of a pyrazole-based compound for a specific off-target receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Radioligand Selection: Choose a radiolabeled ligand with high affinity and specificity for the target receptor.
-
Competition Binding Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Detection: Separate the bound and free radioligand and quantify the amount of bound radioactivity.
-
Data Analysis: Plot the percent inhibition of radioligand binding as a function of the test compound concentration. Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: Radioligand binding assays provide a direct measure of a compound's affinity for a receptor, independent of its functional activity. This is particularly useful for identifying off-target interactions that may not be apparent in functional assays.
Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA®)
Objective: To assess target engagement and off-target binding in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound at various concentrations.
-
Heat Shock: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to separate soluble and aggregated proteins.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using techniques like Western blotting or mass spectrometry.
-
Data Analysis: The binding of a compound to its target protein stabilizes it against thermal denaturation, resulting in a shift in its melting curve. The magnitude of this shift is proportional to the extent of target engagement.
Causality Behind Experimental Choices: CETSA® allows for the assessment of target engagement in a more physiologically relevant environment (intact cells) compared to biochemical assays. This can provide valuable insights into a compound's behavior in a complex biological system.
Visualizing the Pathways of Interaction
The following diagrams illustrate the conceptual frameworks for understanding pyrazole-based compound interactions and the workflow for assessing their cross-reactivity.
Caption: Interaction of a pyrazole-based drug with its intended primary target and unintended off-targets.
Caption: A typical workflow for assessing and mitigating the cross-reactivity of pyrazole-based compounds.
Conclusion: A Path Towards More Selective Therapeutics
The pyrazole scaffold will undoubtedly continue to be a valuable tool in the medicinal chemist's arsenal. However, a deep understanding of the potential for cross-reactivity is paramount for the successful development of safe and effective drugs. By employing a multi-faceted approach that combines careful structural design with rigorous experimental evaluation, researchers can navigate the complexities of pyrazole-based compound selectivity and ultimately contribute to the development of next-generation therapeutics with improved safety profiles.
References
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Future Medicinal Chemistry, Vol 15, No 21. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. National Center for Biotechnology Information. (2023-11-07). [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. MDPI. [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed. PubMed. (2023-07-14). [Link]
-
(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. (2026-02-01). [Link]
-
A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Propath. [Link]
-
Tissue Cross-Reactivity Study and its Applications - AnaPath Services. AnaPath Services. (2019-02-26). [Link]
-
Tissue Cross-Reactivity Studies | Comparative Biosciences, inc. Comparative Biosciences, Inc. [Link]
-
Whitepaper: Tissue Cross-Reactivity - Precision for Medicine. Precision for Medicine. [Link]
-
Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). LinkedIn. (2021-12-19). [Link]
-
Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. [Link]
-
Rational Approaches to Improving Selectivity in Drug Design | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. MDPI. [Link]
-
Celecoxib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]
-
Diagnosis of antibody-mediated drug allergy. Pyrazolinone and pyrazolidinedione cross-reactivity relationships - PubMed. PubMed. [Link]
-
Target-specific compound selectivity for multi-target drug discovery and repurposing - NIH. National Institutes of Health. (2022-09-23). [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. National Center for Biotechnology Information. [Link]
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Guidelines to Help Reduce the Side Effects of COX-2-Specific Drugs Like Celecoxib (Celebrex) - HSS. Hospital for Special Surgery. (2022-01-18). [Link]
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Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. Semantic Scholar. [Link]
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How to improve drug selectivity? - Patsnap Synapse. Patsnap. (2025-05-21). [Link]
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Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. MDPI. [Link]
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Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to... - ResearchGate. ResearchGate. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. National Center for Biotechnology Information. [Link]
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Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. (2014-12-19). [https://pubs.acs.org/doi/10.1021/cn50022 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)
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Benchmarking In Silico Predictions: Validating Pyrazole Derivative Docking via High-Fidelity In Vitro Assays
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads Estimated Reading Time: 12 Minutes
Executive Summary: The "Virtual-to-Real" Gap
Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents (e.g., Celecoxib). However, a critical bottleneck exists in early-stage discovery: Molecular Docking scores often fail to correlate linearly with biological activity.
This guide objectively compares computational predictions against experimental reality. We move beyond simple "docking scores" to establish a rigorous validation loop using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assays. By benchmarking in silico results against in vitro data, we expose the limitations of rigid-receptor docking and demonstrate how to filter false positives effectively.
The Computational Candidates: Comparing Algorithms
To validate results, one must first understand the variance in prediction methods. For pyrazole derivatives targeting the ATP-binding pocket of kinases (e.g., EGFR, CDK2), we compare two industry-standard approaches.
A. AutoDock Vina (Open Source)
-
Methodology: Stochastic search algorithm (Iterated Local Search).
-
Scoring Function: Empirical (weighted sum of steric, hydrophobic, and hydrogen bonding terms).
-
Pros: High speed, excellent for high-throughput virtual screening (HTVS).
-
Cons: Often treats the receptor as rigid; struggles with large conformational changes (e.g., DFG-in vs. DFG-out kinase movements).
B. Schrödinger Glide (Commercial - SP/XP Modes)
-
Methodology: Systematic search (hierarchical filters) + Emodel scoring.
-
Scoring Function: GScore (includes solvation terms and specific halogen bond terms critical for pyrazoles).
-
Pros: Higher accuracy in pose prediction; "Induced Fit Docking" (IFD) capabilities allow side-chain flexibility.
-
Cons: Computationally expensive; license costs.
The In Silico Workflow
The following diagram illustrates the standardized workflow required to minimize computational noise before experimental validation.
Figure 1: Standardized computational workflow. Note that "Rescoring" via MM-GBSA is critical for pyrazoles to account for solvation effects that standard docking scores miss.
The Biological Benchmark: TR-FRET Kinase Assay
To validate the docking scores, we utilize TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) .[1][2] Unlike cellular MTT assays, which are confounded by membrane permeability, TR-FRET measures direct binding affinity (
Why TR-FRET?
-
Sensitivity: Detects interactions in the nanomolar (nM) range.
-
Specificity: Uses a specific antibody-fluorophore pair, eliminating off-target noise.
-
Mechanism: A Europium-labeled antibody binds the kinase tag (donor). A tracer (Alexa Fluor-labeled ATP competitor) binds the active site (acceptor). When the pyrazole inhibitor binds, it displaces the tracer, breaking the FRET signal.
Experimental Protocol: Validating Pyrazole Binding
Reagents:
-
Target Kinase (e.g., EGFR-GST fusion).
-
LanthaScreen™ Eu-anti-GST Antibody (Donor).
-
Kinase Tracer 236 (Acceptor).[3]
-
Test Compounds: Pyrazole derivatives (10 mM DMSO stock).
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10-point dilution series of pyrazole derivatives in 100% DMSO (3-fold serial dilutions).
-
Dilute 100x into Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to reach 1% DMSO final concentration.
-
-
Reaction Assembly (384-well plate):
-
Step A: Add 5
L of diluted pyrazole compound. -
Step B: Add 5
L of Kinase/Antibody mixture (Final conc: 5 nM Kinase, 2 nM Eu-Antibody). -
Step C: Add 5
L of Tracer 236 (Final conc: of tracer, typically 5–20 nM).
-
-
Incubation:
-
Centrifuge plate at 1000 rpm for 30 seconds.
-
Incubate for 60 minutes at Room Temperature (protected from light) to reach equilibrium.
-
-
Data Acquisition:
-
Read on a TR-FRET compatible plate reader (e.g., EnVision).
-
Excitation: 340 nm.
-
Emission 1 (Donor): 615 nm.
-
Emission 2 (Acceptor): 665 nm.
-
-
Calculation:
-
Calculate Emission Ratio:
. -
Plot ER vs. log[Inhibitor] to determine
.
-
Comparative Analysis: In Silico vs. In Vitro[4]
This section demonstrates how to interpret the data. We present a hypothetical dataset typical of pyrazole optimization campaigns to illustrate the "Validation Gap."
Data Table: The Correlation Matrix
| Compound ID | Structural Feature | Vina Score (kcal/mol) | Glide Score (kcal/mol) | TR-FRET IC50 (nM) | Validation Status |
| PYR-01 | Unsubstituted Pyrazole | -7.2 | -6.8 | >10,000 | True Negative |
| PYR-04 | 3,5-Dimethyl (Steric clash) | -9.1 | -7.0 | 8,500 | False Positive (Vina) |
| PYR-07 | C4-Halogen (Cl) | -8.8 | -9.2 | 120 | True Positive |
| PYR-12 | Bulky N1-Phenyl group | -6.5 | -8.9 | 45 | False Negative (Vina) |
Critical Insights
-
The "Vina" False Positive (PYR-04): Vina often overestimates van der Waals interactions. In reality, the 3,5-dimethyl group may clash with the "Gatekeeper" residue (e.g., T790M in EGFR), preventing binding. This is detected by the high IC50 in TR-FRET.
-
The Halogen Effect (PYR-07): Both engines score this well, and TR-FRET confirms it. Pyrazoles with C4-halogens often form specific halogen bonds with the hinge region backbone, a key driver of potency.
-
The "Glide" Advantage (PYR-12): Glide's sampling (XP mode) better accounts for the hydrophobic enclosure of the N1-phenyl group, correlating better with the potent 45 nM activity.
Statistical Validation
To scientifically validate your docking protocol, you must calculate the Pearson Correlation Coefficient (
-
Target: An
is considered a predictive model. -
Reality: Raw docking scores often yield
. Rescoring with MM-GBSA often improves this to .
Troubleshooting & Optimization Logic
When docking fails to predict biological activity, the error usually lies in the Protein Flexibility or Solvation .
The Validation Loop Diagram
This diagram visualizes the logic flow for troubleshooting discrepancies between your pyrazole docking and the TR-FRET results.
Figure 2: The iterative validation logic. Discrepancies require altering the computational parameters (e.g., adding water molecules or allowing protein flexibility) rather than discarding the compound.
References
-
Fassihi, A. et al. (2025). "Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives." National Institutes of Health (PMC).
-
LanthaScreen™ TR-FRET Competitive Binding Assay Protocol. Thermo Fisher Scientific.
-
Cross, J.B. et al. (2009). "Comparison of Current Docking and Scoring Methods on Systems of Pharmaceutical Relevance." Journal of Chemical Information and Modeling.
-
Vijey Aanandhi, M. et al. (2021).[4] "Computational Development of Pyrazole Derivatives by Docking, Virtual Screening, and ADMET Predictions." International Journal of Pharmaceutical Sciences.
-
Chilkawar, S. et al. (2025).[5] "Comparative Analysis of Molecular Docking Strategies and Software Applications." International Journal of Pharmaceutical Sciences.
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A Senior Application Scientist's Guide to Comparative QSAR Model Generation for Pyrazole Derivatives
For researchers, medicinal chemists, and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of novel therapeutics.[1][2][3] Its unique chemical properties have led to the development of numerous approved drugs.[3] Quantitative Structure-Activity Relationship (QSAR) modeling is an indispensable tool in modern drug discovery, offering a rational and cost-effective approach to predict the biological activity of novel compounds and optimize lead candidates.[4][5] This guide provides an in-depth, comparative analysis of various QSAR methodologies applied to pyrazole derivatives, grounded in scientific integrity and practical, field-proven insights. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.
The Landscape of QSAR Modeling for Pyrazole Derivatives: A Comparative Overview
The selection of a QSAR methodology is a critical decision that influences the predictive power and interpretability of the resulting model. For pyrazole derivatives, a range of techniques have been successfully employed, each with its own set of strengths and limitations. Here, we compare the most prevalent approaches.
2D-QSAR: The Foundation
Two-dimensional QSAR (2D-QSAR) models are built upon molecular descriptors that can be calculated from the 2D representation of a molecule. These descriptors can include constitutional, topological, and electronic properties.
-
Expertise & Experience: 2D-QSAR is often the first step in a modeling cascade due to its relative simplicity and computational efficiency. It provides a global understanding of the structural features influencing activity. For instance, a 2D-QSAR study on pyrazole derivatives as anticancer agents might reveal the importance of specific substituent properties like hydrophobicity or electronic effects on their cytotoxic potency.[5][6]
-
Trustworthiness: The reliability of a 2D-QSAR model is heavily dependent on the diversity of the training set and the rigor of its statistical validation. A robust 2D-QSAR model will demonstrate good internal and external predictive power.[7][8]
3D-QSAR: Adding Spatial Dimensions
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D conformation of molecules and their interaction fields.
-
Expertise & Experience: CoMFA and CoMSIA are powerful techniques for understanding the steric and electronic interactions between a ligand and its target.[9][10] For pyrazole derivatives targeting a specific enzyme, the contour maps generated from these analyses can visually guide the medicinal chemist in designing more potent analogs by indicating where bulky groups are favored or where electrostatic interactions can be optimized.[11][12][13] For example, a CoMFA study on pyrazole-based kinase inhibitors might highlight the need for a hydrogen bond donor at a specific position to enhance binding affinity.[14][15][16]
-
Trustworthiness: The alignment of the molecules in the dataset is a critical and often challenging step in 3D-QSAR. A poorly chosen alignment can lead to a misleading model. Therefore, multiple alignment strategies should be explored and the final choice justified based on statistical outcomes and biological relevance.
Machine Learning-Based QSAR: The Modern Approach
Machine learning (ML) algorithms, such as Random Forest (RF) and Support Vector Machines (SVM), are increasingly being used to develop more complex and predictive QSAR models.[17][18][19]
-
Expertise & Experience: ML models can handle large and complex datasets with non-linear relationships between descriptors and activity. This is particularly advantageous for pyrazole derivatives, which can have diverse substitution patterns leading to complex structure-activity relationships (SAR).[17][18] An ML-based QSAR model for pyrazole derivatives could potentially capture intricate SAR that might be missed by traditional methods.
-
Trustworthiness: A key challenge with some ML models is their "black-box" nature, which can make interpretation difficult. However, techniques are emerging to extract feature importance from these models, providing insights into the key molecular properties driving activity. Rigorous validation, including cross-validation and external test sets, is paramount to avoid overfitting.[7][20]
Quantitative Comparison of QSAR Models for Pyrazole Derivatives
The following table summarizes the performance of different QSAR models for pyrazole derivatives based on reported statistical parameters from various studies. This allows for an objective comparison of their predictive capabilities.
| QSAR Methodology | Target/Activity | r² (Coefficient of Determination) | q² (Cross-validated r²) | r²_pred (External Validation) | Reference |
| 2D-QSAR | Anticancer (various cell lines) | 0.843 (training) | 0.787 (LOO) | - | [5][10] |
| 2D-QSAR | Anticancer (MCF-7) | 0.884 | 0.883 | 0.99 | [21] |
| 3D-QSAR (CoMFA) | EGFR Kinase Inhibitors | 0.862 | 0.644 | - | [10][11] |
| 3D-QSAR (CoMSIA) | EGFR Kinase Inhibitors | 0.851 | 0.740 | - | [10][11] |
| 3D-QSAR (CoMFA) | S1P1 Agonists | 0.968 | 0.736 | 0.762 | [9] |
| 3D-QSAR (CoMFA) | p38α MAPK Inhibitors | 0.961 | 0.725 | - | [16] |
| 3D-QSAR (CoMSIA) | p38α MAPK Inhibitors | 0.905 | 0.609 | - | [16] |
| Machine Learning (Random Forest) | Hypoglycemic Agents | 0.90 | 0.85 | - | [17] |
| Machine Learning (MLR) | Hypoglycemic Agents | 0.82 | 0.80 | - | [17] |
Note: The statistical parameters presented are from different studies with varying datasets and targets. Direct comparison should be made with caution. The purpose of this table is to provide a general overview of the performance of each methodology.
Experimental Protocol: A Step-by-Step Guide to Comparative QSAR Model Generation
This protocol outlines a self-validating workflow for generating and comparing different QSAR models for a set of pyrazole derivatives.
Step 1: Data Set Preparation and Curation
-
Data Collection: Compile a dataset of pyrazole derivatives with their corresponding biological activity data (e.g., IC₅₀, EC₅₀) from reliable sources.[17] Ensure that the activity data is consistent and measured under the same experimental conditions.
-
Data Conversion: Convert the biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution.
-
Structural Curation: Draw the 2D structures of all compounds and convert them to 3D structures. Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for external validation.[7][22] The splitting should be done in a way that the test set is representative of the chemical space of the entire dataset.
Step 2: Descriptor Calculation
-
2D Descriptors: Calculate a wide range of 2D descriptors, including constitutional, topological, and quantum-chemical descriptors, using software like RDKit or Dragon.
-
3D Descriptors: For 3D-QSAR, generate molecular fields (steric and electrostatic for CoMFA; steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor for CoMSIA) around the aligned molecules.
Step 3: Model Generation
-
2D-QSAR Model: Use techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a linear model relating the 2D descriptors to the biological activity.
-
3D-QSAR Models (CoMFA/CoMSIA):
-
Alignment: Align the molecules in the training set. This is a crucial step and can be done based on a common substructure or by docking into a target protein.
-
Field Calculation: Calculate the CoMFA and CoMSIA fields for each molecule.
-
PLS Analysis: Use PLS to correlate the field values with the biological activity.
-
-
Machine Learning Models:
-
Algorithm Selection: Choose appropriate ML algorithms (e.g., Random Forest, Support Vector Machine).
-
Hyperparameter Tuning: Optimize the hyperparameters of the chosen algorithms using techniques like grid search and cross-validation.
-
Model Training: Train the final models on the training set.
-
Step 4: Model Validation
Rigorous validation is essential to ensure the robustness and predictive power of the QSAR models.[4][7][8][22]
-
Internal Validation:
-
Leave-One-Out (LOO) Cross-Validation (q²): Sequentially remove one molecule from the training set, build a model with the remaining molecules, and predict the activity of the removed molecule. Repeat this for all molecules in the training set. A high q² value (typically > 0.5) indicates good internal consistency.[7]
-
Y-Randomization: Randomly shuffle the biological activity data and rebuild the QSAR model. A low correlation coefficient for the randomized models confirms that the original model is not due to chance correlation.[20]
-
-
External Validation:
-
Prediction on Test Set (r²_pred): Use the developed models to predict the activity of the compounds in the test set. A high r²_pred value (typically > 0.6) indicates good predictive ability for new compounds.[8]
-
Visualizing the QSAR Workflow and Model Comparison
Diagrams are invaluable for illustrating complex workflows and relationships.
Caption: A comparative overview of different QSAR methodologies.
Conclusion and Future Outlook
The generation of comparative QSAR models for pyrazole derivatives is a powerful strategy for accelerating drug discovery. By systematically evaluating different methodologies, researchers can select the most appropriate model for their specific research question. 2D-QSAR provides a rapid assessment of key structural features, while 3D-QSAR offers detailed insights into the ligand-target interactions. Machine learning-based QSAR models are emerging as highly predictive tools capable of handling complex biological data.
The future of QSAR modeling for pyrazole derivatives lies in the integration of multiple approaches. Hybrid models that combine the strengths of different techniques, along with the incorporation of larger and more diverse datasets, will undoubtedly lead to more robust and accurate predictions. As our understanding of the biological targets of pyrazole derivatives grows, so too will our ability to design novel, effective, and safe therapeutics through the intelligent application of comparative QSAR modeling.
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]
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Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. National Center for Biotechnology Information. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
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Quantitative structure–activity relationship. Wikipedia. [Link]
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Validation of QSAR Models. Basicmedical Key. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. [Link]
-
Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. PubMed. [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. ResearchGate. [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. National Center for Biotechnology Information. [Link]
-
Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase‐1 inhibitors. ResearchGate. [Link]
-
Discovery and Synthesis of Pyrazole Derivatives As Anticancer Agent by Molecular Modelling. SSRN. [Link]
-
QSAR of Pyrazole Oxadiazole Derivatives as s1p1 Agonists Studied by CoMFA, CoMSIA and Docking. Bentham Science. [Link]
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QSAR Model Validation Guide. Scribd. [Link]
-
A Machine Learning Language to Build a QSAR Model of Pyrazoline Derivative Inhibitors Targeting Mycobacterium tuberculosis Strain H37Rv. ResearchGate. [Link]
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Basic validation procedures for regression models in QSAR and QSPR studies: theory and application. SciSpace. [Link]
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-
Comparison of various methods for validity evaluation of QSAR models. National Center for Biotechnology Information. [Link]
-
2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA. ResearchGate. [Link]
-
2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA. PubMed. [Link]
-
Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs. PubMed. [Link]
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3D-QSAR study of a set of pyrazole derivatives. ResearchGate. [Link]
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2D and 3D QSAR-Based Machine Learning Models for Predicting Pyrazole Corrosion Inhibitors for Mild Steel in HCl. ResearchGate. [Link]
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3D-QSAR Modeling on 2-Pyrimidine Carbohydrazides as Utrophin Modulators for the Treatment of Duchenne Muscular Dystrophy by Combining CoMFA, CoMSIA, and Molecular Docking Studies. ACS Omega. [Link]
-
3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. MDPI. [Link]
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Translational Efficacy of Pyrazole-Based Antineoplastics: Bridging the In Vitro/In Vivo Divide
Executive Summary: The Pyrazole Paradox
The pyrazole scaffold represents a "privileged structure" in modern oncology, serving as the pharmacophore for FDA-approved blockbusters like Crizotinib , Ruxolitinib , and Encorafenib . Its utility stems from its nitrogen-rich, five-membered heterocyclic ring, which functions as an exceptional ATP-mimetic, forming critical hydrogen bonds with the hinge region of kinase domains.
However, a persistent "Translation Gap" plagues this chemical class. Researchers frequently observe nanomolar potency (
Part 1: Mechanistic Foundation & In Vitro Profiling
The Structural Basis of Potency
In the in vitro context, pyrazoles excel because they are "sticky" in the ATP-binding pocket. The
Figure 1: Pyrazole-Kinase Interaction Logic
This diagram illustrates the critical binding nodes that drive in vitro potency but often create in vivo liability.
Caption: The dual nature of the pyrazole NH group: It anchors the drug to the target (driving in vitro potency) but serves as a primary site for Phase II metabolism (limiting in vivo exposure).
Protocol: High-Fidelity In Vitro Screening
To avoid false positives, simple MTT assays are insufficient. You must validate target engagement before moving to animals.
Workflow: ADP-Glo™ Kinase Assay (Cell-Free)
-
Objective: Quantify ATP-competitive inhibition without cellular interference.
-
Causality: Pyrazoles compete with ATP. As the kinase consumes ATP, ADP is produced. This assay couples ADP production to a luciferase signal.
-
Step-by-Step:
-
Reaction Assembly: Mix Recombinant Kinase (e.g., EGFR or CDK2) + Substrate + ATP (
) + Pyrazole Test Compound (in DMSO). -
Incubation: 60 min at Room Temperature (RT).
-
Depletion: Add ADP-Glo™ Reagent (stops kinase, consumes remaining ATP). Incubate 40 min.
-
Detection: Add Kinase Detection Reagent (converts ADP
ATP Light). -
Readout: Measure luminescence. Signal is proportional to kinase activity.
-
Self-Validation: Include a "No Enzyme" control (background) and a known inhibitor (e.g., Staurosporine) as a positive control.
-
Part 2: The Translation Gap (In Vitro vs. In Vivo)
Comparative Analysis: Why Nanomolar Leads Fail
The table below contrasts a "Classic" unsubstituted pyrazole (often a hit in screening) against an "Optimized" candidate designed for in vivo survival.
| Feature | Compound A (Early Lead) | Compound B (Optimized Candidate) | Translational Insight |
| Structure | Unsubstituted NH is a metabolic "soft spot." | ||
| In Vitro | 4 nM (Extremely Potent) | 12 nM (Slightly Lower Potency) | Substituents may cause steric clash, slightly reducing binding affinity. |
| Solubility | Low ( | Moderate ( | Planar NH-pyrazoles stack ( |
| Metabolic Stability | Exposed NH undergoes rapid N-glucuronidation by UGT enzymes. | ||
| In Vivo Efficacy | 0% TGI (Tumor Growth Inhibition) | 65% TGI | Compound A never reaches the tumor despite high potency. |
The ADME Barrier
The primary failure mode for pyrazoles is Pharmacokinetic (PK) collapse .
-
Solubility: The aromatic ring is flat and lipophilic. Without solubilizing groups (e.g., morpholine, piperazine tails), the drug precipitates in the gut (oral dosing) or peritoneum (IP dosing).
-
Metabolism: The liver views the pyrazole
as a target for conjugation. Once glucuronidated, the drug is rapidly excreted via kidneys, dropping plasma concentration below the therapeutic threshold.
Part 3: In Vivo Validation Protocols
Experimental Design: Murine Xenograft
To prove a pyrazole works in vivo, you must demonstrate that tumor reduction correlates with plasma exposure.
Protocol: Subcutaneous Xenograft (A549 Lung Cancer Model)
-
Animal: BALB/c Nude Mice (Immunocompromised).
-
Formulation (Critical for Pyrazoles):
-
Avoid: 100% DMSO (toxic).
-
Recommended Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline. This mixture prevents pyrazole precipitation.
-
-
Workflow:
-
Inoculation: Inject
A549 cells into the right flank. -
Staging: Wait until tumors reach
(approx. 2 weeks). -
Randomization: Group mice (
/group) to ensure equal average tumor volume. -
Dosing: Administer Pyrazole Candidate (e.g., 20 mg/kg) via Intraperitoneal (IP) or Oral Gavage (PO) daily for 21 days.
-
Measurement: Caliper measure every 3 days. Volume
. -
Endpoint: Harvest tumor and plasma 2 hours post-last dose.
-
Validation: Run LC-MS/MS on plasma to confirm drug presence. If plasma levels are low but tumor didn't shrink, it's a PK failure, not a potency failure.
-
Pathway Verification (Pharmacodynamics)
Did the drug hit the target inside the animal?
Figure 2: EGFR/MAPK Signaling Pathway Blockade
This diagram visualizes where pyrazole inhibitors (like ERK or EGFR inhibitors) intervene in the tumor cell.
Caption: Pyrazole agents typically intercept the signaling cascade at the RTK (e.g., EGFR) or downstream kinase (e.g., ERK) level, preventing the phosphorylation events required for nuclear transcription.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI Molecules, 2024.
-
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 2021.
-
Advances in ERK1/2 inhibition: a medicinal chemistry perspective. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.
-
Dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Protocols, 2025.
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 2023.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
This document provides essential procedural guidance for the safe and compliant disposal of the research chemical 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine. As a novel heterocyclic compound, it must be handled with the prudent assumption of hazard. This guide is structured to provide researchers, scientists, and drug development professionals with a framework for managing this chemical waste stream, grounded in established safety protocols and regulatory principles.
Important Preliminary Note: A specific Safety Data Sheet (SDS) for this compound is not publicly available at this time. The primary source of safety and disposal information must always be the manufacturer-provided SDS. In its absence, this guide has been synthesized from the known hazards of its core chemical structures, particularly the piperidine moiety, and authoritative laboratory waste management guidelines. All waste generated from this compound must be treated as hazardous.
Inferred Hazard Profile and Risk Assessment
The molecular structure of this compound contains a piperidine ring. Piperidine itself is a well-characterized hazardous substance. It is classified as a highly flammable liquid and vapor, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage[1][2][3][4][5].
Therefore, it is imperative to handle this compound with the assumption that it may exhibit similar toxic, corrosive, and potentially flammable characteristics. As with many novel research compounds, its full toxicological and ecotoxicological properties are unknown[6]. The prudent course of action is to manage it as a hazardous chemical waste, prohibiting any disposal via standard trash or sewer systems[7][8].
Table 1: Inferred Hazard Characteristics Based on Piperidine Moiety
| Hazard Characteristic | Inferred Risk for this compound | GHS Pictograms (Piperidine) | Precautionary Approach |
| Acute Toxicity | Assume Toxic via dermal, inhalation, and oral routes. | GHS06 (Skull and Crossbones) | Avoid all personal contact, including inhalation of dusts or aerosols. Handle only in a certified chemical fume hood[3][6]. |
| Skin Corrosion | Assume Corrosive . May cause severe skin burns and eye damage. | GHS05 (Corrosion) | Wear appropriate chemical-resistant gloves, a lab coat, and chemical safety goggles. |
| Flammability | Assume Flammable (especially if in a solvent). | GHS02 (Flame) | Keep away from heat, sparks, open flames, and other ignition sources. Store in a well-ventilated area[2][3]. |
| Environmental Hazard | Unknown. Assume harmful to aquatic life. | N/A (Based on available data) | Prevent release to the environment. Do not dispose of down the drain[4][7]. |
Pre-Disposal: Safety and Waste Segregation
Proper disposal begins before the first drop of waste is generated. The foundation of safe chemical handling is minimizing exposure and preventing unintended reactions through meticulous segregation.
Required Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Consult a glove compatibility chart if available.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes[4].
Waste Segregation Protocol
Chemical waste must be segregated at the point of generation to prevent dangerous reactions[9].
-
Establish a Designated Waste Area: Create a "Satellite Accumulation Area" (SAA) within the lab where the waste is generated. This area must be under the control of laboratory personnel[7][9].
-
Avoid Mixing: Never mix waste containing this compound with other chemical waste streams unless their compatibility is certain. Specifically, keep it separate from strong oxidizing agents and acids[2][10].
-
Separate Waste Forms: Maintain separate, clearly labeled containers for:
-
Solid waste (unused compound, contaminated weighing papers).
-
Liquid waste (solutions containing the compound).
-
Contaminated sharps (needles, scalpels).
-
Contaminated lab debris (gloves, pipette tips, bench paper).
-
Chemical Waste Disposal Workflow
The following diagram and procedural steps outline the decision-making process and actions required for compliant disposal.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
1. Container Selection and Labeling
-
Choose the Right Container: Use a container made of a material compatible with the chemical waste. The original product container is often the best choice[11]. For solutions, use a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. Ensure the container is in good condition with no leaks or external residue[9][11].
-
Proper Labeling: All waste containers must be labeled immediately. The label must include:
2. Disposing of Unused Compound and Contaminated Solids
-
Place pure, unused, or expired solid compound directly into a designated solid hazardous waste container.
-
Any materials contaminated with the solid compound, such as weighing paper, paper towels, or gloves, must also be placed in this container[12]. These items are now considered hazardous waste.
3. Disposing of Solutions
-
Pour solutions containing the compound into a designated liquid hazardous waste container using a funnel to prevent spills.
-
DO NOT dispose of any amount down the drain. This practice is prohibited for hazardous chemicals[6][7].
-
Keep the waste container tightly closed at all times, except when adding waste[7][12][13].
4. Managing Empty Containers
-
An "empty" container that held this compound must be managed as hazardous waste unless properly decontaminated.
-
To decontaminate, the container should be triple-rinsed with a suitable solvent (e.g., methanol or acetone)[11][14].
-
The rinsate from this process is hazardous waste and must be collected in the appropriate liquid hazardous waste container[11].
-
Once triple-rinsed and air-dried in a fume hood, the chemical labels on the container must be fully defaced or removed before it can be discarded as regular trash or recycled[11][14].
Emergency Procedures: Spills and Exposure
Spill Cleanup
For a small, manageable spill within a chemical fume hood:
-
Alert Personnel: Immediately notify others in the lab.
-
Don PPE: Ensure you are wearing the appropriate PPE described in Section 2.1.
-
Contain and Absorb: Cover the spill with a chemical absorbent material like vermiculite or sand[2][15]. Do not use combustible materials like paper towels on a neat spill.
-
Collect Waste: Carefully sweep the absorbed material into a designated container for hazardous waste disposal. Use non-sparking tools if flammability is a concern[2].
-
Decontaminate: Clean the spill area thoroughly. The cleaning materials are also hazardous waste.
For large spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) emergency line[15].
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[5][16].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5][16].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[16][17].
Final Disposal: Storage and Collection
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[7][9]. The SAA should be a secondary containment tray to capture any potential leaks. Do not fill waste containers beyond 90% capacity to allow for expansion[13].
Once a waste container is full, or if waste generation is complete, seal it tightly and arrange for pickup by your institution's EHS department or licensed hazardous waste contractor. Follow your organization's specific procedures for requesting a waste collection[7].
By adhering to these rigorous procedures, you ensure the safety of laboratory personnel, protect the environment, and maintain full regulatory compliance in the handling and disposal of this compound.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]
-
Laboratory Safety and Chemical Hygiene Plan. Northwestern University. [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Institutes of Health (NIH), NCBI Bookshelf. [Link]
-
Safety Data Sheet: Piperidine. Carl ROTH. [Link]
-
Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). [Link]
-
piperazine anhydrous - Safety Data Sheet. s d fine-chem limited. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]
-
Safety Data Sheet: Piperidine. Carl ROTH. [Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
- 9. danielshealth.com [danielshealth.com]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. vumc.org [vumc.org]
- 12. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 13. ethz.ch [ethz.ch]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 15. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. fishersci.at [fishersci.at]
- 17. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine
Topic: Personal protective equipment for handling 4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidine Audience: Researchers, scientists, and drug development professionals.
Classification: Novel Pharmacophore / Research Chemical
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact chemical structure may be sparse in public registries, its structural components—a piperidine ring fused with a pyrazole and thiophene moiety—dictate a strict safety profile. We treat this not merely as a chemical reagent, but as a potential bioactive kinase inhibitor with caustic properties typical of secondary amines.
This guide operationalizes the Precautionary Principle : Treat the substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) until specific LD50/LC50 data proves otherwise.
Risk Assessment & Hazard Identification (SAR Analysis)
Before selecting PPE, we must understand the "Enemy." This molecule presents a tripartite hazard profile based on Structure-Activity Relationships (SAR):
| Structural Component | Associated Hazard Potential |
| Piperidine Motif | Corrosive/Caustic: Secondary amines are organic bases. They can cause chemical burns to mucous membranes and eyes [1]. High risk of dermal absorption. |
| Pyrazole/Thiophene | Bioactivity: These are common scaffolds in kinase inhibitors (e.g., JNK, CDK inhibitors). Assume specific biological activity that could disrupt cell signaling. |
| Physical State | Inhalation: Likely a solid powder. Fine particulates pose a high risk of respiratory sensitization or systemic toxicity via alveolar absorption. |
PPE Technical Specifications (The Defense Matrix)
Do not rely on generic "lab safety" rules. Use this targeted matrix.
A. Hand Protection (Dermal Barrier)
Rationale:[1] Piperidine derivatives are organic bases and can penetrate standard latex rapidly. Solvents used to dissolve this compound (DMSO, DCM, Methanol) often act as vehicles, carrying the toxin through the glove.
| Solvent System | Primary Glove Material | Secondary Glove (Inner) | Breakthrough Time (Est.) |
| Dry Powder | Nitrile (5 mil minimum) | Nitrile (4 mil) | > 480 mins |
| DMSO / Methanol | Nitrile (Double gloved) | Nitrile | > 240 mins |
| Dichloromethane (DCM) | Silver Shield / Laminate | Nitrile | > 480 mins (Nitrile fails in <2 mins in DCM) |
Critical Protocol: Inspect gloves for pinholes by inflating them slightly before donning. Change outer gloves immediately upon any splash event.
B. Respiratory & Eye Protection
-
Primary Engineering Control: All open handling must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm [2].
-
Respiratory PPE: If fume hood work is impossible (e.g., equipment maintenance), use a P100 Half-Face Respirator . Surgical masks provide zero protection against chemical vapors or fine pharmaceutical dusts.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient because amine vapors can bypass the side shields and irritate the lacrimal glands.
C. Body Protection
-
Standard: Tyvek® lab coat or sleeve covers are superior to cotton. Cotton absorbs liquids and holds the toxin against the skin.
-
Footwear: Closed-toe, non-perforated shoes.
Operational Workflow: Step-by-Step
This protocol is designed to isolate the user from the compound.
Phase 1: Preparation & Weighing
-
Static Control: Dry heterocyclic powders are static-prone. Use an anti-static gun or a polonium strip inside the balance draft shield to prevent "flying powder."
-
The "Transfer" Rule: Never transfer the open container outside the hood. If you must move it to a balance, place the container inside a secondary sealed jar or Ziploc bag before transport.
-
Weighing:
-
Place a pre-tared vial on the balance.
-
Transfer solid using a disposable spatula.
-
Immediately wipe the spatula with a Kimwipe wet with methanol inside the hood before disposing of the Kimwipe as solid hazardous waste.
-
Phase 2: Solubilization (The High-Risk Moment)
Adding solvent increases risk. The solution is now a mobile vector for the toxin.
-
Add solvent (e.g., DMSO) slowly to avoid splashing.
-
Venting: If using a volatile solvent, cap the vial loosely at first to allow pressure equalization, then seal tightly.
-
Labeling: Label the vial immediately with "Caution: Bioactive Amine - Toxic."
Phase 3: Decontamination
-
Surface Clean: Wipe the work surface with a 10% acetic acid solution (to neutralize the basic piperidine moiety) followed by water [3].
-
Doffing PPE: Remove outer gloves inside the hood. Wash hands with soap and water before removing eye protection.
Visualizing the Safety Logic
The following diagram illustrates the critical decision pathways for handling this compound safely.
Caption: Operational workflow emphasizing engineering controls and solvent-specific PPE selection.
Emergency Response & Disposal
-
Skin Contact: Flush immediately with water for 15 minutes. Do not use vinegar on skin (exothermic reaction risk on sensitive tissue); use copious water.
-
Eye Contact: Flush for 15 minutes holding eyelids open.[2] Seek medical attention immediately—alkaline burns (from piperidine) can cause progressive corneal damage.
-
Spill Cleanup:
-
Disposal: Dispose of as Hazardous Organic Waste (Basic/Toxic) . Do not mix with oxidizers or strong acids in the waste stream to prevent exothermic reactions or gas evolution.
References
-
PubChem. Piperidine Compound Summary. National Library of Medicine. Available at: [Link]
-
OSHA. Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[5] United States Department of Labor. Available at: [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] Available at: [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
